Methyl 2-[(trifluoromethyl)sulfanyl]acetate
Description
Properties
IUPAC Name |
methyl 2-(trifluoromethylsulfanyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O2S/c1-9-3(8)2-10-4(5,6)7/h2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XABUQYVCAUJCHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Predicted Spectroscopic Profile of Methyl 2-[(trifluoromethyl)sulfanyl]acetate
Introduction
Methyl 2-[(trifluoromethyl)sulfanyl]acetate, with the CAS Number 154944-52-2, is a fascinating organofluorine compound that incorporates a trifluoromethylthioether and a methyl ester functionality. Its unique structural motifs suggest potential applications in medicinal chemistry and materials science, where the introduction of fluorine atoms can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability. This guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for this compound, offering a virtual roadmap for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Molecular Structure and Expected Spectroscopic Features
The structure of this compound, CH₃OC(O)CH₂SCF₃, presents distinct features that will manifest in its spectroscopic signatures. The presence of a methyl ester group, a methylene group, and a trifluoromethyl group, all connected through a sulfur atom, will give rise to characteristic signals in its NMR, IR, and mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, we will focus on ¹H, ¹³C, and ¹⁹F NMR.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be relatively simple, showing two distinct signals corresponding to the two types of non-equivalent protons in the molecule.
Predicted ¹H NMR Data:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 3.8 | Singlet | 3H | O-CH₃ |
| ~ 3.5 | Singlet | 2H | S-CH₂ -C(O) |
Rationale and Interpretation:
-
The O-CH₃ protons of the methyl ester are expected to appear as a singlet around 3.8 ppm. This chemical shift is characteristic of methyl esters and is influenced by the deshielding effect of the adjacent oxygen atom.
-
The S-CH₂-C(O) protons, being adjacent to both a sulfur atom and a carbonyl group, will also be deshielded and are predicted to appear as a singlet around 3.5 ppm. The absence of adjacent protons results in a singlet multiplicity for both signals.
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid overlapping signals with the analyte.[1]
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.
-
Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data:
| Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹⁹F coupled spectrum) | Assignment |
| ~ 168 | Singlet | C =O |
| ~ 128 | Quartet (¹JCF ≈ 300-320 Hz) | C F₃ |
| ~ 53 | Singlet | O-C H₃ |
| ~ 35 | Quartet (³JCF ≈ 2-5 Hz) | S-C H₂-C(O) |
Rationale and Interpretation:
-
The carbonyl carbon (C =O) of the ester is expected to have the highest chemical shift, around 168 ppm, due to its sp² hybridization and the strong deshielding effect of the two oxygen atoms.
-
The trifluoromethyl carbon (C F₃) will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). The large coupling constant (around 300-320 Hz) is characteristic of a direct C-F bond. Its chemical shift will be in the region of 128 ppm.
-
The methyl carbon of the ester (O-C H₃) will be found at approximately 53 ppm.
-
The methylene carbon (S-C H₂-C(O)) is expected around 35 ppm. It may exhibit a small quartet multiplicity due to three-bond coupling with the fluorine atoms (³JCF).
¹⁹F NMR Spectroscopy
Fluorine-19 NMR is a highly sensitive technique for observing fluorine-containing compounds.
Predicted ¹⁹F NMR Data:
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ~ -40 | Singlet | S-CF₃ |
Rationale and Interpretation:
-
The three equivalent fluorine atoms of the trifluoromethyl group will give rise to a single signal.
-
The chemical shift is predicted to be around -40 ppm relative to a CFCl₃ standard. This is a typical range for trifluoromethyl groups attached to a sulfur atom. The absence of neighboring protons or other fluorine atoms will result in a singlet.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Assignment |
| ~ 1740 | Strong | C=O stretch | Ester carbonyl |
| ~ 1250-1050 | Strong | C-F stretch | Trifluoromethyl group |
| ~ 1200 | Strong | C-O stretch | Ester |
| ~ 2950 | Medium | C-H stretch | Aliphatic CH₂ and CH₃ |
Rationale and Interpretation:
-
A strong absorption band around 1740 cm⁻¹ is expected for the C=O stretching vibration of the saturated ester group.
-
One or more strong absorption bands in the 1250-1050 cm⁻¹ region are characteristic of the C-F stretching vibrations of the trifluoromethyl group.
-
A strong band around 1200 cm⁻¹ will correspond to the C-O stretching of the ester.
-
Medium intensity bands around 2950 cm⁻¹ will be due to the C-H stretching vibrations of the methyl and methylene groups.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared by grinding a small amount of the sample with KBr powder and pressing it into a disc.
-
Data Acquisition: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Predicted Fragment |
| 176 | [M]⁺ (Molecular Ion) |
| 117 | [M - COOCH₃]⁺ |
| 101 | [SCF₃]⁺ |
| 75 | [CH₂COOCH₃]⁺ |
| 69 | [CF₃]⁺ |
| 59 | [COOCH₃]⁺ |
Rationale and Interpretation:
-
The molecular ion peak [M]⁺ is expected at m/z 176, corresponding to the molecular weight of the compound (C₄H₅F₃O₂S).
-
Fragmentation is likely to occur at the bonds adjacent to the sulfur atom and the carbonyl group.
-
Loss of the methoxycarbonyl radical would lead to a fragment at m/z 117 .
-
Cleavage of the C-S bond could result in the formation of the [SCF₃]⁺ radical cation at m/z 101 and the [CH₂COOCH₃]⁺ radical cation at m/z 75 .
-
The presence of a trifluoromethyl group is often indicated by a peak at m/z 69 corresponding to the [CF₃]⁺ cation.
-
A fragment at m/z 59 would correspond to the [COOCH₃]⁺ cation.
Experimental Protocol for Mass Spectrometry (GC-MS):
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.
-
GC Separation: Inject a small volume of the sample solution into the GC. Use a suitable capillary column and a temperature program to ensure good separation and elution of the compound.
-
MS Data Acquisition: The EI source is typically operated at 70 eV. Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 40-200).
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and the major fragment ions.
Visualization of Spectroscopic-Structural Correlations
The following diagrams illustrate the relationships between the molecular structure and the predicted spectroscopic data.
Caption: Predicted spectroscopic correlations for this compound.
Conclusion
This technical guide provides a detailed, predictive analysis of the ¹H NMR, ¹³C NMR, ¹⁹F NMR, IR, and MS spectra of this compound. By applying fundamental spectroscopic principles and drawing comparisons with structurally related compounds, we have constructed a comprehensive and scientifically grounded spectroscopic profile. The included experimental protocols offer practical guidance for researchers aiming to acquire and interpret data for this and similar novel compounds. This document serves as a valuable resource for chemists in academia and industry, facilitating the identification and characterization of new chemical entities in the absence of pre-existing empirical data.
References
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Field, L. D., Li, H. L., & Magill, A. M. (2013).
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009).
Sources
A Technical Guide to Methyl 2-(((Trifluoromethyl)sulfonyl)oxy)acetate: Properties, Synthesis, and Applications in Modern Chemistry
Section 1: Introduction and Nomenclature Clarification
In the landscape of modern organic synthesis, precision and reactivity are paramount. Reagents that offer clean, high-yielding transformations are invaluable tools for researchers, particularly in the fields of medicinal and agrochemical development. This guide focuses on a potent and versatile reagent, Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate , often referred to by its synonym, methyl 2-(trifluoromethylsulfonyloxy)acetate.[1][2]
It is crucial to address a point of potential confusion regarding its nomenclature. The query for "Methyl 2-[(trifluoromethyl)sulfanyl]acetate" refers to a thioether (a C-S-C linkage), which is a structurally distinct molecule. The subject of this guide, correctly identified by its CAS Number 88016-31-3, is a triflate ester.[1][2][3] The key distinction lies in the functional group attached to the acetate backbone:
-
-Sulfanyl (or -thio): Implies a direct sulfur-carbon bond (-SCF₃).
-
-Sulfonyl: Implies a sulfur atom double-bonded to two oxygen atoms (-SO₂CF₃).
-
-Sulfonyloxy: Implies an ester linkage to a sulfonyl group (-O-SO₂CF₃), commonly known as a triflate group.
This compound's significance stems from the trifluoromethanesulfonyl (triflate) group, one of the most effective leaving groups in organic chemistry. This property renders the adjacent carbon atom highly electrophilic, making the molecule an excellent reagent for introducing the methyl acetoxy-methyl group into various molecular scaffolds.[4] Its utility as a key intermediate in the synthesis of complex, biologically active compounds is well-established.[4]
This whitepaper provides an in-depth analysis of its properties, a validated synthesis protocol, its core reactivity, and essential safety guidelines tailored for professionals in drug discovery and chemical research.
Section 2: Physicochemical and Spectroscopic Properties
A thorough understanding of a reagent's physical and chemical properties is fundamental to its effective and safe use in a laboratory setting. The key identifiers and properties of Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate are summarized below.
| Property | Value | Source(s) |
| CAS Number | 88016-31-3 | [1][2][3] |
| IUPAC Name | methyl 2-(trifluoromethylsulfonyloxy)acetate | [1] |
| Molecular Formula | C₄H₅F₃O₅S | [1][3] |
| Molecular Weight | 222.14 g/mol | [1][3] |
| Physical Form | Solid; may appear as a Brown Crystal | [2][4] |
| Boiling Point | 191.2 ± 40.0 °C at 760 mmHg | [2] |
| Purity | Typically ≥95% | [2][4] |
| Storage Conditions | -20°C, under an inert gas atmosphere | [2][4] |
| InChI Key | PPYPHCLFWPCGAU-UHFFFAOYSA-N | [1][2][3] |
| SMILES | COC(=O)COS(=O)(=O)C(F)(F)F | [3] |
Section 3: Synthesis Protocol and Mechanistic Insight
The preparation of Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate is most commonly achieved through the reaction of a suitable hydroxyester with a triflating agent. The following protocol describes a reliable method starting from commercially available precursors.[3]
Experimental Protocol: Synthesis from Methyl Glycolate
Objective: To synthesize Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate via triflation of methyl glycolate.
Materials:
-
Methyl glycolate (CAS: 96-35-5)[3]
-
Trifluoromethanesulfonic anhydride (Triflic anhydride, CAS: 358-23-6)[3]
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve methyl glycolate (1.0 eq) in anhydrous DCM under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.
-
Base Addition: Add anhydrous pyridine (1.1 eq) to the solution dropwise.
-
Expertise & Experience: Pyridine acts as a non-nucleophilic base. Its role is to neutralize the triflic acid (TfOH) generated during the reaction. This prevents the strong acid from catalyzing side reactions or degrading the product.
-
-
Triflating Agent Addition: Add triflic anhydride (1.1 eq), diluted in a small amount of anhydrous DCM, to the dropping funnel. Add the triflic anhydride solution to the reaction mixture dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Trustworthiness: Slow, controlled addition is critical. Triflic anhydride is extremely reactive and the reaction is highly exothermic. Maintaining a low temperature minimizes the formation of impurities.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding cold water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Expertise & Experience: Avoid excessive heat during concentration as triflate esters can be thermally sensitive.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.
Synthesis Workflow Diagram
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- 1. 2-(((Trifluoromethyl)sulfonyl)oxy)acetic acid methyl ester | C4H5F3O5S | CID 11229773 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate | 88016-31-3 [sigmaaldrich.com]
- 3. CAS#:88016-31-3 | Acetic acid, 2-[[(trifluoromethyl)sulfonyl]oxy]-, Methyl ester | Chemsrc [chemsrc.com]
- 4. Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate [myskinrecipes.com]
An In-Depth Technical Guide to Methyl 2-[(trifluoromethyl)sulfanyl]acetate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Significance of the Trifluoromethylthio Group
The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal and agricultural chemistry. Among these, the trifluoromethylthio (SCF₃) group is gaining considerable attention for its unique electronic properties and significant lipophilicity, which can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] Methyl 2-[(trifluoromethyl)sulfanyl]acetate, a methyl ester derivative of trifluoromethylthioacetic acid, serves as a key building block for introducing the desirable -CH₂SCF₃ moiety into more complex molecules. This guide provides a comprehensive overview of its synthesis, physicochemical and spectroscopic properties, predicted reactivity, and potential applications, with a focus on its relevance to drug discovery and development.
Physicochemical and Spectroscopic Profile
While this compound is not a widely commercialized reagent, its fundamental properties can be reliably predicted based on its chemical structure and data from analogous compounds.
Molecular Formula and Weight
-
Molecular Formula: C₄H₅F₃O₂S
-
Molecular Weight: 190.14 g/mol
Predicted Physicochemical Properties
| Property | Predicted Value/Information | Basis for Prediction |
| Physical State | Colorless liquid | General properties of small esters. |
| Boiling Point | Estimated 140-160 °C | Lower than sulfonyl derivatives due to reduced polarity. |
| Density | ~1.4 g/mL | Presence of heavy fluorine and sulfur atoms. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF). Insoluble in water. | Typical for small, nonpolar to moderately polar organic esters. |
| Stability | Stable under standard conditions. May be sensitive to strong oxidizing agents and strong bases. | The trifluoromethylthio group is generally stable.[3] |
Spectroscopic Characterization: An Investigative Approach
-
¹H NMR:
-
A singlet for the methyl protons (O-CH₃) is expected around δ 3.7-3.8 ppm.
-
A singlet for the methylene protons (S-CH₂) should appear further downfield, likely in the range of δ 3.4-3.6 ppm, due to the deshielding effect of the adjacent sulfur and carbonyl groups.
-
-
¹³C NMR:
-
The carbonyl carbon (C=O) is predicted to have a chemical shift in the range of δ 168-172 ppm.
-
The methyl carbon (O-CH₃) should be found around δ 52-54 ppm.
-
The methylene carbon (S-CH₂) is expected at approximately δ 35-40 ppm.
-
The trifluoromethyl carbon (CF₃) will exhibit a quartet due to coupling with the three fluorine atoms, with a chemical shift around δ 128-132 ppm.
-
-
¹⁹F NMR:
-
A singlet for the three equivalent fluorine atoms of the CF₃ group is expected. The chemical shift will be characteristic of a trifluoromethylthio group, typically in the range of δ -40 to -45 ppm relative to CFCl₃.[5]
-
-
IR Spectroscopy:
-
A strong, sharp absorption band characteristic of the C=O stretch of an ester will be prominent around 1740-1750 cm⁻¹.
-
C-H stretching vibrations from the methyl and methylene groups will be observed in the 2950-3000 cm⁻¹ region.
-
Strong C-F stretching bands are expected in the region of 1100-1200 cm⁻¹.
-
-
Mass Spectrometry (Electron Ionization):
-
The molecular ion peak (M⁺) should be observed at m/z = 190.
-
Common fragmentation patterns would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z = 159, and cleavage of the C-S bond, potentially leading to fragments corresponding to [CH₂COOCH₃]⁺ (m/z = 73) and [SCF₃]⁺ (m/z = 101).
-
Synthesis and Mechanistic Considerations
The synthesis of this compound is best approached via a two-step process: the synthesis of the parent trifluoromethylthioacetic acid, followed by its esterification.
Step 1: Synthesis of Trifluoromethylthioacetic Acid
A foundational method for the synthesis of trifluoromethylthioacetic acid was reported by DeMarinis and Bryan in 1977.[6][7] This synthesis involves the reaction of trifluoromethanesulfenyl chloride (CF₃SCl) with a suitable two-carbon synthon. A plausible modern adaptation of this synthesis is outlined below.
Caption: Synthesis of Trifluoromethylthioacetic Acid.
Experimental Protocol: Synthesis of Trifluoromethylthioacetic Acid (Conceptual)
-
Reaction Setup: In a fume hood, a reaction vessel equipped with a stirrer, a dropping funnel, and a gas inlet/outlet is charged with a suitable inert solvent (e.g., dichloromethane) and cooled to a low temperature (e.g., -78 °C).
-
Reagent Introduction: Trifluoromethanesulfenyl chloride (CF₃SCl), a toxic and volatile gas, is carefully bubbled through the solvent.
-
Addition of Ketene Equivalent: A solution of a ketene equivalent, such as silyl ketene acetal, is added dropwise to the reaction mixture. The use of a ketene equivalent provides a safer and more controlled alternative to gaseous ketene.
-
Reaction Monitoring: The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) to ensure the complete consumption of the starting materials.
-
Quenching and Workup: Upon completion, the reaction is carefully quenched with water or a mild aqueous acid. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure to yield the crude trifluoromethylthioacetic acid.
-
Purification: The crude acid can be purified by distillation under reduced pressure or by crystallization.
Causality in Experimental Choices:
-
Low Temperature: The reaction is conducted at low temperatures to control the high reactivity of trifluoromethanesulfenyl chloride and to prevent unwanted side reactions.
-
Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is maintained to prevent the reaction of intermediates with atmospheric oxygen or moisture.
-
Ketene Equivalent: The use of a ketene equivalent is a crucial safety and control measure, as ketene itself is highly toxic and prone to polymerization.
Step 2: Esterification to this compound
The conversion of trifluoromethylthioacetic acid to its methyl ester can be achieved through standard esterification methods, such as Fischer esterification.[8][9]
Sources
- 1. nbinno.com [nbinno.com]
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
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- 6. A novel synthesis of trifluoromethylthioacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. ijmr.net.in [ijmr.net.in]
Methodological & Application
Catalytic systems for trifluoromethylthiolation using Methyl 2-[(trifluoromethyl)sulfanyl]acetate
An Application Note and Comprehensive Guide to Catalytic Systems for Trifluoromethylthiolation
A Guide to Modern Reagents and Systems with a Perspective on Novel Structures like Methyl 2-[(trifluoromethyl)sulfanyl]acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Trifluoromethylthio Group
In the landscape of modern drug discovery and agrochemical development, the incorporation of fluorine-containing functional groups is a cornerstone strategy for optimizing molecular properties. Among these, the trifluoromethylthio (SCF₃) group holds a privileged status. Its unique combination of high lipophilicity (Hansch parameter π = 1.44) and strong electron-withdrawing character (Hammett constant σₚ = 0.50) allows chemists to exquisitely modulate a candidate molecule's metabolic stability, membrane permeability, and binding affinity.[1][2]
The development of robust and versatile methods for introducing the SCF₃ moiety is therefore a central focus of synthetic chemistry. Early methods often relied on harsh conditions or toxic, gaseous reagents.[2] However, the field has rapidly evolved, driven by the advent of sophisticated catalytic systems that enable direct C-SCF₃ bond formation under mild and predictable conditions. These modern strategies can be broadly categorized into three major classes based on the nature of the key reactive intermediate: radical, transition metal-mediated, and electrochemical approaches.
This guide provides a detailed overview of these established catalytic systems, complete with field-proven protocols. It further offers a scientific perspective on the potential utility and hypothetical activation of novel reagent structures, such as this compound, contextualizing them within the principles of modern catalytic chemistry.
Part 1: Foundational Catalytic Systems for Trifluoromethylthiolation
The choice of a catalytic system is intrinsically linked to the desired transformation and the nature of the SCF₃-donating reagent. The most successful strategies leverage catalysts to generate a highly reactive trifluoromethylthiolating species from a stable, easy-to-handle precursor.
Photoredox Catalysis: A Radical-Driven Approach
Visible-light photoredox catalysis has emerged as a dominant strategy for generating the trifluoromethylthio radical (•SCF₃) under exceptionally mild conditions.[3] This approach utilizes a photocatalyst that, upon excitation by visible light, can engage in single-electron transfer (SET) with a suitable SCF₃ precursor to generate the key •SCF₃ radical.
Causality and Mechanistic Principle: The process is initiated by the photoexcitation of a catalyst (e.g., an Iridium or Ruthenium complex, or an organic dye). The excited-state catalyst is a potent oxidant or reductant. When using an electrophilic precursor like N-trifluoromethylthiosaccharin, the excited photocatalyst can act as a reductant, transferring an electron to the reagent to induce fragmentation and release the •SCF₃ radical. This radical can then add to a variety of substrates, such as alkenes or (hetero)arenes, to initiate the functionalization cascade.
Diagram: General Mechanism of Photoredox-Catalyzed Trifluoromethylthiolation
Caption: Photoredox catalytic cycle for generating the •SCF₃ radical.
Protocol 1: Photoredox-Catalyzed Intermolecular Carbotrifluoromethylthiolation of an Alkene [4]
This protocol describes a general procedure for the difunctionalization of an alkene using N-trifluoromethylthiosaccharin as the •SCF₃ source.
-
Materials:
-
Alkene substrate (e.g., N-aryl acrylamide) (0.2 mmol, 1.0 equiv)
-
N-Trifluoromethylthiosaccharin (0.3 mmol, 1.5 equiv)
-
Photocatalyst fac-[Ir(ppy)₃] (0.002 mmol, 1 mol%)
-
Anhydrous, degassed solvent (e.g., Dichloromethane (DCM) or Acetonitrile (MeCN), 2.0 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
Blue LED light source (e.g., 455 nm)
-
-
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the alkene substrate, N-trifluoromethylthiosaccharin, and the photocatalyst.
-
Evacuate and backfill the vial with an inert atmosphere (repeat 3 times).
-
Add the anhydrous, degassed solvent via syringe.
-
Place the vial approximately 5-10 cm from the blue LED light source and begin vigorous stirring. A small fan should be used to maintain the reaction at room temperature.
-
Irradiate the reaction mixture for 12-24 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired trifluoromethylthiolated product.
-
Transition Metal Catalysis: Cross-Coupling Strategies
Transition metals, particularly copper, palladium, and nickel, are highly effective catalysts for forming C-SCF₃ bonds via cross-coupling reactions. These methods typically couple an organohalide or organoboronic acid with a nucleophilic SCF₃ source.
Causality and Mechanistic Principle: Copper-catalyzed reactions are among the most common. A plausible mechanism often involves a Cu(I)/Cu(III) catalytic cycle. The active Cu(I) catalyst reacts with a nucleophilic SCF₃ source (e.g., AgSCF₃, TMSCF₃/F⁻) to form a copper-SCF₃ intermediate. This species then undergoes oxidative addition with an organohalide (e.g., an aryl iodide) to form a Cu(III) intermediate. Reductive elimination from this high-valent species forges the C-SCF₃ bond and regenerates the active Cu(I) catalyst.
Diagram: General Cu-Catalyzed Trifluoromethylthiolation Cycle
Caption: Simplified Cu(I)/Cu(III) cycle for aryl trifluoromethylthiolation.
Protocol 2: Copper-Catalyzed Trifluoromethylthiolation of an Aryl Iodide
This protocol provides a general method for the trifluoromethylthiolation of aryl iodides using AgSCF₃.
-
Materials:
-
Aryl iodide (0.5 mmol, 1.0 equiv)
-
Silver(I) trifluoromethanethiolate (AgSCF₃) (0.75 mmol, 1.5 equiv)
-
Copper(I) iodide (CuI) (0.05 mmol, 10 mol%)
-
Ligand (e.g., 1,10-Phenanthroline) (0.1 mmol, 20 mol%)
-
Anhydrous solvent (e.g., DMF or NMP, 2.0 mL)
-
Inert atmosphere (Nitrogen or Argon)
-
-
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl iodide, AgSCF₃, CuI, and the ligand.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS. The reaction is typically complete within 8-16 hours.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Filter the mixture through a pad of Celite to remove insoluble salts.
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the aryl-SCF₃ compound.
-
Part 2: A Scientific Perspective on this compound
While not a commercially prominent reagent, the structure of This compound (CF₃SCH₂CO₂Me) offers intriguing possibilities for novel catalytic activation, particularly by drawing analogies to related, well-studied reactive species.
Structural Analysis and Hypothetical Activation
The key structural features are the C-S bond, which holds the desired SCF₃ group, and the adjacent acetyl moiety. This structure is analogous to an S-trifluoromethyl thioester, but with a methylene spacer. A successful catalytic strategy must selectively activate this molecule to serve as an SCF₃ donor.
Hypothetical Pathway: Dual Photoredox/Copper Catalysis
Drawing inspiration from recent work on S-trifluoromethyl thioesters, a dual photoredox/copper catalytic system presents a plausible activation pathway.[5] This system could harness the distinct capabilities of both catalysts to achieve a novel transformation.
-
Generation of a Cu(I)-Enolate: A base could deprotonate the α-carbon, forming an enolate which is then trapped by a Cu(I) catalyst.
-
Single Electron Oxidation: A photoexcited catalyst ([PC]*) could oxidize the copper(I) enolate to a copper(II) species and a carbon-centered radical.
-
Radical Fragmentation: This radical intermediate could undergo β-scission, fragmenting to release the stable •SCF₃ radical and methyl acrylate.
-
Substrate Functionalization: The liberated •SCF₃ radical adds to the target substrate, propagating the reaction.
Diagram: Hypothetical Dual Catalytic Activation Pathway
Caption: Proposed activation of this compound.
Challenges and Future Outlook
While theoretically plausible, this proposed pathway faces challenges. The initial deprotonation must be selective, and the fragmentation must be efficient and outcompete other potential radical reactions. Furthermore, the stability of the reagent itself would need to be established.
However, the exploration of such novel reagents is vital for advancing synthetic chemistry. If successful, a reagent like this compound could offer a new, atom-economical route to the •SCF₃ radical, potentially avoiding the use of expensive silver salts or stoichiometric oxidants required for other precursors.
Summary of Reaction Conditions
The following table summarizes the typical conditions for the established protocols discussed in this guide.
| Parameter | Protocol 1: Photoredox Catalysis | Protocol 2: Copper-Catalyzed Cross-Coupling |
| Catalyst | fac-[Ir(ppy)₃] (1-2 mol%) | CuI (5-10 mol%) |
| Ligand | None required | 1,10-Phenanthroline (10-20 mol%) |
| SCF₃ Reagent | N-Trifluoromethylthiosaccharin | AgSCF₃ |
| Substrate Scope | Alkenes, (Hetero)arenes | Aryl/Vinyl Halides, Boronic Acids |
| Solvent | DCM, MeCN, DMF | DMF, NMP, Dioxane |
| Temperature | Room Temperature | 80-120 °C |
| Energy Source | Visible Light (Blue LEDs) | Thermal |
| Key Intermediate | •SCF₃ Radical | Organocopper Species |
Conclusion
Catalytic trifluoromethylthiolation is an indispensable tool in modern chemical research. Established methods utilizing photoredox and transition-metal catalysis provide reliable and versatile pathways for the synthesis of SCF₃-containing molecules, empowering chemists in drug discovery and materials science. While reagents like N-trifluoromethylthiosaccharin and AgSCF₃ are current mainstays, the rational design and exploration of novel reagent classes, exemplified by the hypothetical activation of this compound, will continue to drive innovation. By understanding the fundamental catalytic principles outlined in this guide, researchers are well-equipped to both apply existing protocols and contribute to the development of next-generation synthetic methodologies.
References
-
S-Trifluoromethyl thioesters as bifunctional reagents for acyl-trifluoromethylthiolation of alkenes and 1,3-enynes via photoredox/copper dual catalysis. Green Chemistry (RSC Publishing). [Link]
-
Recent catalytic syntheses of trifluoromethylthio-containing organic compounds by transition metals, chiral organocatalysts, and photocatalysts. ScienceDirect. [Link]
-
Progress in Photocatalyzed Trifluoromethylthiolation and Trifluoromethylselenolation Reactions. Thieme Chemistry. [Link]
-
Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. Bentham Science. [Link]
-
Recent advances in C–H trifluoromethylthiolation and trifluoromethoxylation reactions. Current Organic Chemistry. [Link]
-
A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design. PubMed. [Link]
-
Metal-Free Photoredox Catalysis for the S-Trifluoromethylation of Thiols. Scholars' Mine. [Link]
-
Generation of the SCF3 Radical by Photoredox Catalysis: Intra- and Intermolecular Carbotrifluoromethylthiolation of Alkenes. ResearchGate. [Link]
-
Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. ACS Publications. [Link]
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- 1. Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate | 88016-31-3 [sigmaaldrich.com]
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Introduction: The Strategic Value of the Trifluoromethylthio Group and the Emergence of Gold Catalysis
An Application Guide to Gold-Catalyzed Trifluoromethylthiolation of Organohalides
The incorporation of fluorine and fluorinated functional groups into organic molecules is a cornerstone of modern medicinal and agricultural chemistry.[1][2] Among these, the trifluoromethylthio (SCF3) group is of particular interest due to its profound impact on a molecule's physicochemical properties.[3] It imparts high lipophilicity (Hansch parameter πR = 1.44) and strong electron-withdrawing effects (Hammett constant σp = 0.50), allowing chemists to fine-tune properties like metabolic stability, bioavailability, and binding affinity.[1][3]
Historically, the synthesis of aryl, alkenyl, and alkynyl trifluoromethylthioethers has relied on transition metals like palladium, nickel, and copper.[1][4] However, these methods often suffer from drawbacks such as harsh reaction conditions, limited substrate scope, or the inability of a single catalytic system to address diverse substrate classes (aryl, alkenyl, and alkynyl).[1] This guide details a breakthrough methodology that leverages the unique reactivity of gold to overcome these challenges, providing a versatile and operationally simple "one-stop shop" for the synthesis of a wide array of trifluoromethylthiolated compounds.[1][4][5] This gold-catalyzed approach, employing a commercially available (MeDalphos)AuCl pre-catalyst, represents a significant advance in the field, characterized by mild conditions, broad functional group tolerance, and high efficiency.[1]
The Gold Advantage: Overcoming the Oxidative Addition Bottleneck
Gold catalysis has traditionally been dominated by the metal's strong Lewis acidity for π-activation. Its application in cross-coupling reactions has been historically hindered by the high energy barrier associated with the oxidative addition of organohalides to gold(I) centers—a critical step in many catalytic cycles.[1] The innovation at the heart of this methodology is the use of the hemilabile, P,N-bidentate MeDalphos ligand. This ligand is crucial for promoting the otherwise difficult oxidative addition of organohalides to the gold(I) center, enabling a robust Au(I)/Au(III) redox cycle.[4][6] This ligand-enabled reactivity unlocks a new paradigm for gold, positioning it as a powerful contender in the cross-coupling arena.[5]
Proposed Catalytic Cycle and Mechanism
The reaction is proposed to proceed through a Au(I)/Au(III) catalytic cycle, as illustrated below.[1]
-
Activation and Ligand Exchange: The commercially available (MeDalphos)AuCl pre-catalyst is first activated by the trifluoromethylthiolating reagent, AgSCF3, to generate the key gold(I) intermediate, (MeDalphos)AuSCF3.
-
Oxidative Addition: The organohalide (R-X) then undergoes oxidative addition to the gold(I) center. This crucial step is facilitated by the MeDalphos ligand and an additive, AgSbF6, which acts as a halide scavenger and promotes the formation of a cationic gold intermediate, making it more susceptible to oxidative addition. This addition forms a transient Au(III) intermediate.
-
Reductive Elimination: The final step is the reductive elimination from the Au(III) complex, which forms the desired C-SCF3 bond and regenerates the active gold(I) catalyst, allowing it to re-enter the catalytic cycle.
Caption: Proposed Au(I)/Au(III) catalytic cycle for the trifluoromethylthiolation of organohalides.
Detailed Application Protocol
This protocol provides a general procedure for the gold-catalyzed trifluoromethylthiolation of an aryl iodide. The reaction should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using standard Schlenk techniques.
Reagents and Equipment
-
Catalyst: (MeDalphos)AuCl (5 mol%)
-
Trifluoromethylthiolating Agent: AgSCF3 (1.05 equivalents)
-
Additive: AgSbF6 (0.2 equivalents)
-
Substrate: Aryl/Alkenyl/Alkynyl Halide (1.0 equivalent, e.g., 0.2 mmol)
-
Solvent: Anhydrous 1,2-Dichloroethane (DCE), sufficient to make a ~0.2 M solution
-
Glassware: Oven-dried 8-mL reaction vial with a screw cap and PTFE septum, magnetic stir bar
-
Inert atmosphere setup: Schlenk line or glovebox
Experimental Workflow
Caption: General experimental workflow for gold-catalyzed trifluoromethylthiolation.
Step-by-Step Procedure
-
Vial Preparation: To an 8-mL oven-dried reaction vial containing a magnetic stir bar, add the (MeDalphos)AuCl pre-catalyst (5 mol%) and AgSCF3 (1.05 equiv.).
-
Inert Atmosphere: Seal the vial with a screw cap and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Solvent and Substrate Addition: Under a positive pressure of inert gas, add anhydrous 1,2-dichloroethane (DCE, to make a 0.2 M solution). Add the organohalide substrate (1.0 equiv., 0.2 mmol) via syringe (if liquid) or as a solid.
-
Initial Stirring: Stir the resulting mixture at room temperature for 1 minute.[1]
-
Additive Addition: Carefully add the AgSbF6 (0.2 equiv.) to the reaction mixture.
-
Pre-heating Stirring: Stir the reaction at room temperature for another minute.[1]
-
Heating and Monitoring: Place the vial in a pre-heated oil bath or heating block at 70 °C and stir for 1-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Reaction Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a short pad of Celite to remove insoluble silver salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to afford the pure trifluoromethylthiolated product.
Substrate Scope and Performance
This gold-catalyzed protocol demonstrates remarkable versatility, providing a unified method for the trifluoromethylthiolation of a diverse range of organohalides. The reaction is characterized by good to excellent yields across different substrate classes.[1]
| Substrate Class | Halide | Functional Group Tolerance | Typical Isolated Yield |
| Aryl Halides | I, Br | Tolerates both electron-donating (e.g., -OMe, -tBu) and electron-withdrawing (e.g., -NO2, -CN, -CO2Me) groups. Compatible with acidic and basic functionalities.[1] | 70-97%[1] |
| Alkenyl Halides | I, Br | Works well with both (E) and (Z) isomers, proceeding with retention of stereochemistry.[4] | 65-95%[1] |
| Alkynyl Halides | Br | Efficiently couples with terminal alkynyl bromides. | 80-92%[1] |
This table summarizes the general scope as reported in the literature. Yields are substrate-dependent.[1][4][5]
A key feature is the excellent chemoselectivity. For instance, the selective trifluoromethylthiolation of a C(sp²)-I bond in the presence of a C(sp²)-Br bond can be achieved, a challenging transformation for other transition-metal catalysts.[1] This provides valuable opportunities for orthogonal functionalization in complex molecule synthesis.
Troubleshooting and Expert Insights
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive catalyst. 2. Impure or wet solvent/reagents. 3. Insufficient temperature. 4. Inefficient halide abstraction. | 1. Use a fresh, properly stored batch of (MeDalphos)AuCl. 2. Ensure all reagents are pure and the solvent is anhydrous. Use freshly opened solvents. 3. Verify the reaction temperature is consistently at 70 °C. 4. Ensure the AgSbF6 is weighed accurately and added correctly; it is a crucial activator. |
| Formation of Side Products | 1. Substrate decomposition at high temperatures. 2. Reaction with atmospheric moisture or oxygen. | 1. Monitor the reaction closely and stop it once the starting material is consumed. 2. Ensure the reaction is maintained under a strict inert atmosphere throughout the setup and reaction period. |
| Low Isolated Yield | 1. Product loss during workup or purification. 2. Adsorption of the product onto silica gel. | 1. Be careful during the filtration and extraction steps. 2. Deactivate the silica gel with a small amount of triethylamine in the eluent if the product is basic or prone to decomposition on silica. |
Application in Late-Stage Functionalization
The mild conditions and high functional group tolerance make this gold-catalyzed protocol exceptionally well-suited for late-stage functionalization of complex, bioactive molecules. This has been demonstrated on various drug molecules containing aryl or vinyl iodide moieties, where the SCF3 group was installed in excellent yields without affecting other sensitive functional groups.[1][4] This capability is highly valuable for lead optimization in drug discovery programs.
Conclusion
The development of gold-catalyzed trifluoromethylthiolation of organohalides marks a significant step forward in organofluorine chemistry.[1] By employing a specialized ligand to enable a Au(I)/Au(III) redox cycle, this method provides a single, efficient protocol for the synthesis of aryl, alkenyl, and alkynyl trifluoromethylthioethers.[1][5] Its operational simplicity, mild conditions, broad scope, and demonstrated utility in late-stage functionalization make it an attractive and powerful tool for researchers in pharmaceuticals, agrochemicals, and materials science.[1][4]
References
-
Mudshinge, S. R., Yang, Y., Xu, B., Hammond, G. B., & Lu, Z. (2022). Gold(I/III)‐Catalyzed Trifluoromethylthiolation and Trifluoromethylselenolation of Organohalides. Angewandte Chemie International Edition. Available at: [Link]
-
Mudshinge, S. R., Yang, Y., Xu, B., Hammond, G. B., & Lu, Z. (2022). Gold(I/III)‐Catalyzed Trifluoromethylthiolation and Trifluoromethylselenolation of Organohalides. ResearchGate. Available at: [Link]
-
Mudshinge, S. R., Yang, Y., Xu, B., Hammond, G. B., & Lu, Z. (2022). Gold (I/III)‐Catalyzed Trifluoromethylthiolation and Trifluoromethylselenolation of Organohalides. ResearchGate. Available at: [Link]
-
Jadhav, A. M. (2022). Recent advances in trifluoromethylthiolation using nucleophilic trifluoromethylthiolating reagents. ResearchGate. Available at: [Link]
-
Levin, V. V. (2015). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. ACS Publications. Available at: [Link]
-
Wang, F., Wang, D., & Wan, X. (2024). Multi-substituted trifluoromethyl alkene construction via gold-catalyzed fluoroarylation of gem-difluoroallenes. RSC Publishing. Available at: [Link]
-
Ni, C., & Hu, J. (2016). Recent catalytic syntheses of trifluoromethylthio-containing organic compounds by transition metals, chiral organocatalysts, and photocatalysts. Chinese Chemical Letters. Available at: [Link]
-
Ye, Z., et al. (2024). Photosensitized Reductive Elimination of Gold(III) to Enable Esterification of Aryl Iodides with Carboxylic Acids. JACS Au. Available at: [Link]
-
Levin, V. V. (2015). Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions. PMC. Available at: [Link]
Sources
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- 2. Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent catalytic syntheses of trifluoromethylthio-containing organic compounds by transition metals, chiral organocatalysts, and photocatalysts [html.rhhz.net]
- 4. researchgate.net [researchgate.net]
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- 6. pubs.acs.org [pubs.acs.org]
Application Notes & Protocols: Palladium-Catalyzed Ortho-Trifluoromethylthiolation Reactions
Introduction: The Strategic Importance of the Trifluoromethylthio Group
The trifluoromethylthio (SCF3) group has emerged as a critical functional motif in modern medicinal chemistry and agrochemistry. Its unique combination of high lipophilicity, metabolic stability, and electron-withdrawing nature can significantly enhance the pharmacokinetic and pharmacodynamic properties of bioactive molecules. Consequently, the development of efficient and selective methods for the introduction of the SCF3 group into organic scaffolds is of paramount importance. Among the various strategies, palladium-catalyzed ortho-C–H trifluoromethylthiolation has garnered significant attention as a powerful tool for the late-stage functionalization of complex molecules, offering a direct and atom-economical approach to valuable trifluoromethylthiolated arenes.[1][2] This guide provides an in-depth overview of the mechanistic underpinnings, practical considerations, and detailed protocols for performing these transformative reactions.
Mechanistic Insights: Unraveling the Catalytic Cycle
The prevailing mechanism for palladium-catalyzed ortho-trifluoromethylthiolation involves a directing group-assisted C–H activation pathway.[2][3] The reaction is generally believed to proceed through a Pd(II)/Pd(IV) catalytic cycle, although the precise nature of the intermediates and the rate-determining step can be influenced by the specific reagents and conditions employed.
The catalytic cycle can be conceptualized as follows:
-
Coordination and C–H Activation: The reaction initiates with the coordination of the palladium(II) catalyst to the directing group (e.g., the nitrogen atom of a pyridine ring) of the substrate. This brings the catalyst into close proximity to the ortho-C–H bond, facilitating its cleavage via a concerted metalation-deprotonation (CMD) pathway to form a five-membered palladacycle intermediate.[4][5]
-
Oxidation: The resulting palladacycle undergoes oxidation from Pd(II) to a high-valent Pd(IV) species. This step is typically effected by an electrophilic trifluoromethylthiolating reagent or an external oxidant in conjunction with a nucleophilic SCF3 source.[2]
-
Reductive Elimination: The Pd(IV) intermediate then undergoes C–S bond-forming reductive elimination to furnish the desired ortho-trifluoromethylthiolated product and a Pd(II) species.[2][6]
-
Catalyst Regeneration: The regenerated Pd(II) catalyst can then enter the next catalytic cycle.
Initial mechanistic studies have suggested that the C–H activation step may not always be the turnover-limiting step of the catalytic cycle.[3][7]
Figure 1: Proposed catalytic cycle for palladium-catalyzed ortho-trifluoromethylthiolation.
Key Reaction Components: A Deeper Dive
The success of a palladium-catalyzed ortho-trifluoromethylthiolation reaction hinges on the judicious selection of the directing group, palladium catalyst, and the trifluoromethylthiolating reagent.
Directing Groups: The Key to Regioselectivity
Directing groups are functional moieties within the substrate that coordinate to the palladium catalyst, positioning it for selective C–H activation at a specific site, typically the ortho position.[1][4] A variety of directing groups have been successfully employed, with nitrogen-containing heterocycles being particularly prevalent.
| Directing Group | Example Substrate Class | Efficacy |
| Pyridine | 2-Arylpyridines | High |
| Pyrimidine | Arylpyrimidines | High |
| Pyrazole | Arylpyrazoles | Good |
| Oxime Ethers | Aromatic Oxime Ethers | Good |
| Amides | Benzamides | Moderate to Good |
Table 1: Common directing groups for ortho-C–H functionalization.
The electronic properties of the directing group can influence the reaction rate. Electron-withdrawing substituents on the directing group can accelerate the reaction.[4]
Palladium Catalysts and Ligands: The Engine of the Reaction
The choice of the palladium source is critical for catalytic activity. While various palladium(II) salts can be effective, palladium(II) acetate (Pd(OAc)2) is the most commonly used precatalyst due to its stability, commercial availability, and high reactivity.[1][6] In some cases, ligands can be added to modulate the reactivity and stability of the catalyst, although many successful protocols are ligandless.[8] The development of specialized ligands, such as bulky biaryl phosphines, has been crucial for facilitating challenging reductive elimination steps in related cross-coupling reactions.[9][10]
Trifluoromethylthiolating Reagents: The Source of "SCF3"
A variety of reagents have been developed for the delivery of the trifluoromethylthio group. These can be broadly categorized as nucleophilic and electrophilic sources.
-
Nucleophilic SCF3 Sources: Silver(I) trifluoromethylthiolate (AgSCF3) is a common and effective nucleophilic reagent.[11] It is often used in conjunction with an oxidant.
-
Electrophilic SCF3 Sources: These reagents are designed to have a polarized S-X bond, rendering the sulfur atom electrophilic. Examples include N-trifluoromethylthiosaccharin and other related compounds.[12] These reagents can directly react with the palladacycle intermediate.[2]
The choice of reagent can depend on the specific substrate and reaction conditions. Electrophilic reagents are often more reactive and may not require an external oxidant.[12]
Detailed Application Protocol: Ortho-Trifluoromethylthiolation of 2-Phenylpyridine
This protocol provides a representative procedure for the palladium-catalyzed ortho-trifluoromethylthiolation of 2-phenylpyridine using an electrophilic trifluoromethylthiolating reagent.[7][13]
Figure 2: General workflow for palladium-catalyzed ortho-trifluoromethylthiolation.
Materials:
-
2-Phenylpyridine
-
Palladium(II) acetate (Pd(OAc)2)
-
Electrophilic trifluoromethylthiolating reagent (e.g., N-trifluoromethylthiosaccharin)
-
Anhydrous 1,2-dichloroethane (DCE)
-
Schlenk tube or sealed reaction vial
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add 2-phenylpyridine (0.2 mmol, 1.0 equiv), Pd(OAc)2 (4.5 mg, 0.02 mmol, 10 mol%), and the electrophilic SCF3 reagent (0.3 mmol, 1.5 equiv).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (2.0 mL) to the reaction tube.
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reaction: Place the reaction tube in a preheated oil bath at 120 °C and stir for 12-24 hours.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with dichloromethane and wash with water. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired ortho-trifluoromethylthiolated product.
Substrate Scope and Limitations
The palladium-catalyzed ortho-trifluoromethylthiolation of 2-arylpyridines is compatible with a range of functional groups on the aryl ring.[13]
| Substituent on Aryl Ring | Position | Yield |
| -H | - | Good to Excellent |
| -Me | para | Good |
| -OMe | para | Good |
| -Cl | para | Good |
| -F | para | Good |
| -CF3 | meta | Moderate |
Table 2: Representative substrate scope for the ortho-trifluoromethylthiolation of 2-arylpyridines.
Limitations:
-
Steric Hindrance: Highly sterically hindered substrates may react slower or give lower yields.
-
Strongly Coordinating Groups: Substrates with other strongly coordinating functional groups may interfere with the desired directing effect.
-
Electron-Poor Substrates: Highly electron-deficient arenes can be less reactive.
Troubleshooting and Practical Considerations
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Poor quality reagents; Insufficient temperature; Presence of oxygen or moisture. | Use fresh, high-purity Pd(OAc)2; Ensure all reagents are pure and dry; Optimize reaction temperature; Ensure a properly sealed and inert reaction atmosphere.[14][15] |
| Formation of Side Products | Over-reaction (di-thiolation); Catalyst decomposition. | Reduce reaction time; Lower reaction temperature; Consider using a ligand to stabilize the catalyst. |
| Poor Reproducibility | Variations in reagent quality; Inconsistent reaction setup. | Use reagents from a reliable source; Standardize the reaction setup procedure, including inerting and heating. |
Table 3: Troubleshooting guide.
Safety Precautions
-
Palladium Compounds: Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[16][17]
-
Trifluoromethylthiolating Reagents: Many trifluoromethylthiolating reagents are moisture-sensitive and can be toxic or corrosive. Handle them under an inert atmosphere and avoid inhalation or contact with skin and eyes.[18][19]
-
Solvents: Chlorinated solvents such as 1,2-dichloroethane are toxic and should be handled in a fume hood.
-
General: Always consult the Safety Data Sheet (SDS) for each reagent before use.[16][18][19]
References
- BenchChem. (2025).
-
Campeau, L.-C., et al. (2012). Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization. PMC. [Link]
-
Lyons, T. W., & Sanford, M. S. (2010). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. Chemical Reviews, 110(2), 1147–1169. [Link]
- Lin, J.-S., et al. (2015). Recent Advances in C-H Trifluoromethylthiolation and Trifluoromethoxylation Reactions. Current Organic Chemistry, 19(16), 1541-1553.
-
Verma, R., et al. (2019). Relative Strength of Common Directing Groups in Palladium-Catalyzed Aromatic C-H Activation. ScienceOpen. [Link]
-
Besset, T., et al. (2013). Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. Beilstein Journal of Organic Chemistry, 9, 2776–2832. [Link]
- Monsigny, L., et al. (2023). Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview.
- Daugulis, O., et al. (2011). Palladium-Catalyzed ortho-C–H Alkoxycarbonylation of Aromatic Aldehydes via a Transient Directing Group Strategy. Organic Letters, 13(16), 4172–4175.
- Sambiagio, C., et al. (2018). Arene C–H functionalisation using a removable/modifiable or a traceless directing group strategy. Chemical Society Reviews, 47(17), 6603-6743.
-
Xu, C., & Shen, Q. (2014). Palladium-catalyzed trifluoromethylthiolation of aryl C-H bonds. Organic Letters, 16(7), 2046–2049. [Link]
- Wencel-Delord, J., et al. (2015). Mechanistic Organometallic Studies Drive Reagent Selection and Catalyst Design for the Palladium-Catalyzed Trifluoromethylthiolation of Aryl Electrophiles. Organometallics, 34(11), 2549–2552.
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Chen, G., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(8), 2317–2327. [Link]
- BenchChem. (2025).
- Huang, Y., et al. (2014). Highly ortho-Selective Trifluoromethylthiolation Reactions using a Ligand Exchange Strategy.
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Shen, Q., & Xu, C. (2014). Palladium-Catalyzed Trifluoromethylthiolation of Aryl C-H Bonds. Request PDF. [Link]
- Solomon, N. S. D., et al. (2018). Nickel and Palladium Catalyzed CÀ H Trifluoromethylation using Trifluoromethyliodide: Investigations into New Reactivity. Chemistry – A European Journal, 24(50), 13214-13220.
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Cho, J. Y., et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. Science, 328(5986), 1679–1681. [Link]
- Fisher Scientific. (2025).
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 2-(Trifluoromethyl)benzenethiol.
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Shen, Q. (2023). A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design. The Journal of Organic Chemistry, 88(5), 2635–2648. [Link]
- Wang, Z., et al. (2023). Palladium Catalyzed Allylic C-H Oxidation Enabled by Bicyclic Sulfoxide Ligands. Molecules, 28(12), 4726.
- Apollo Scientific. (2025). Palladium(II)
- TCI EUROPE N.V. (2025). SAFETY DATA SHEET - (Trifluoromethyl)trimethylsilane.
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- Gensch, T., et al. (2015).
- Sigma-Aldrich. (2025). SAFETY DATA SHEET - Trifluoromethanesulfenyl chloride.
- Li, X. (2022). Palladium-catalyzed enantioselective C-H functionalization via C-H palladation. Trends in Chemistry, 4(5), 375-389.
-
Buchwald, S. L., et al. (2010). The Palladium-Catalyzed Trifluoromethylation of Aryl Chlorides. PMC. [Link]
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Wang, X., et al. (2010). Pd(II)-Catalyzed ortho-Trifluoromethylation of Arenes Using TFA as a Promoter. Journal of the American Chemical Society, 132(11), 3648–3649. [Link]
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Application of Methyl 2-[(trifluoromethyl)sulfanyl]acetate in medicinal chemistry
Application Notes & Protocols: Trifluoromethylthiolation in Medicinal Chemistry
A Senior Application Scientist's Guide to Reagents and Methodologies
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Trifluoromethylthio Group
In the landscape of modern drug design, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the physicochemical and biological properties of therapeutic candidates. Among these, the trifluoromethylthio (SCF3) group has garnered significant attention. Possessing the highest lipophilicity among common fluorine-containing motifs (Hansch parameter π = 1.44), the SCF3 group can dramatically enhance a molecule's membrane permeability, metabolic stability, and binding affinity.[1] These attributes are critical for improving the overall pharmacokinetic and pharmacodynamic profile of a drug candidate.[1][2]
This guide addresses the practical application of installing the SCF3 moiety in a medicinal chemistry context. While the query specified Methyl 2-[(trifluoromethyl)sulfanyl]acetate, this particular reagent is not a widely documented or utilized tool for this purpose. Therefore, to provide a more functionally relevant and authoritative resource, this document will focus on the premier, well-established reagents and protocols that form the modern toolbox for trifluoromethylthiolation. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and offer a comparative analysis of the key reagents that empower today's drug discovery programs.
The introduction of the SCF3 group is broadly achieved via three key pathways—nucleophilic, electrophilic, and radical—each employing a distinct class of reagents with unique reactivity profiles.[3] This guide will provide detailed insights into the most reliable and versatile reagents from each class.
The Modern Toolbox: Key Reagents for Trifluoromethylthiolation
The choice of a trifluoromethylthiolating reagent is dictated by the nature of the substrate and the desired bond construction. The most effective and widely adopted reagents can be categorized by their reactive nature.
Nucleophilic Reagents: The "SCF3⁻" Synthon
Nucleophilic reagents are ideal for substitution reactions with electrophilic substrates, such as alkyl and aryl halides.
-
Silver(I) Trifluoromethanethiolate (AgSCF3): A cornerstone of nucleophilic trifluoromethylthiolation, AgSCF3 is a commercially available, solid reagent. Its utility stems from its reaction with alkyl or aryl halides, where the formation of a highly insoluble silver halide (e.g., AgI, AgBr) provides a strong thermodynamic driving force for the reaction.[4] While effective, its application can sometimes be limited by its cost and the stoichiometry required.
-
Copper(I) Trifluoromethanethiolate (CuSCF3): Another critical nucleophilic reagent, CuSCF3 is often used in cross-coupling reactions, particularly for the trifluoromethylthiolation of aryl and vinyl halides. It is known for its high reactivity and is a staple in many synthetic methodologies.[5]
Electrophilic Reagents: The "SCF3⁺" Synthon
Electrophilic reagents are indispensable for modifying electron-rich substrates like phenols, anilines, β-ketoesters, and activated aromatic systems.[6][7] These reagents are often shelf-stable, crystalline solids, making them exceptionally user-friendly.[8]
-
N-(Trifluoromethylthio)saccharin: This reagent has emerged as a highly versatile and powerful tool.[9][10] It is a stable, crystalline solid that can be synthesized from inexpensive starting materials.[10][11] Its high reactivity allows for the efficient trifluoromethylthiolation of a broad range of nucleophiles under mild conditions, often without the need for a metal catalyst.[8][7] Its enhanced electrophilicity, compared to reagents like N-(trifluoromethylthio)phthalimide, is attributed to the strongly electron-withdrawing sulfonyl group of the saccharin moiety.[9]
-
N-(Trifluoromethylthio)phthalimide: A related and also effective reagent, it provides a stable, solid source for the "SCF3+" synthon and is used for similar transformations as the saccharin derivative, though it is generally considered less reactive.[5][12]
-
Umemoto and Togni Reagents: While primarily known for trifluoromethylation (-CF3), analogous sulfonium- and iodonium-based reagents for trifluoromethylthiolation (-SCF3) have been developed and represent a class of highly electrophilic sources.[13][14]
Radical Precursors: The "•SCF3" Synthon
The trifluoromethylthio radical (•SCF3) opens up unique reaction pathways, particularly for the functionalization of alkenes and alkynes.
-
Photoredox-Activated Reagents: In a modern context, stable electrophilic reagents like N-(Trifluoromethylthio)saccharin have been shown to be excellent precursors for the •SCF3 radical under visible-light photoredox catalysis.[15] This dual-reactivity profile significantly enhances the reagent's utility, allowing for radical-based transformations under exceptionally mild conditions.[15]
Experimental Protocols & Methodologies
The following protocols are designed to be self-validating systems, providing clear, step-by-step instructions grounded in established literature.
Protocol 1: Synthesis of N-(Trifluoromethylthio)saccharin Reagent
The ability to prepare this key reagent in-house from inexpensive starting materials is a significant advantage for any research program. This two-part protocol is adapted from a robust procedure published in Organic Syntheses.[10][11]
Workflow for N-(Trifluoromethylthio)saccharin Synthesis
Caption: Workflow for the synthesis of N-(Trifluoromethylthio)saccharin.
Part A: Preparation of N-Chlorosaccharin [10][11]
-
Charge a 500 mL round-bottom flask with saccharin (18.0 g, 98.3 mmol) and methanol (350 mL).
-
Establish a nitrogen atmosphere and stir the suspension vigorously.
-
Add tert-butyl hypochlorite (13.9 g, 128 mmol) in a single portion. The mixture will clarify before a white precipitate rapidly forms.
-
Stir for 5 minutes at room temperature.
-
Collect the precipitate by vacuum filtration, wash the filter cake with petroleum ether (100 mL), and dry under high vacuum to yield N-chlorosaccharin as a white powder.
Part B: Preparation of Silver(I) Trifluoromethanethiolate (AgSCF₃) [10]
-
Caution: This reaction should be performed in a well-ventilated fume hood.
-
To an oven-dried 500 mL round-bottom flask, add silver(I) fluoride (AgF) (50 g, 394 mmol) and dry acetonitrile (100 mL).
-
Equip the flask with a reflux condenser under a nitrogen atmosphere.
-
Add carbon disulfide (CS₂) (100 mL, 1.66 mol) and stir the mixture.
-
Heat the reaction to reflux at 80°C and maintain for 12 hours. A yellow precipitate will form.
-
Cool the mixture to room temperature, collect the solid by vacuum filtration, wash with acetonitrile, and dry under high vacuum to afford AgSCF₃.
Part C: Final Synthesis of N-(Trifluoromethylthio)saccharin [10][11]
-
In a 250 mL round-bottom flask, combine N-chlorosaccharin from Part A (5.0 g, 23.0 mmol) and AgSCF₃ from Part B (6.0 g, 28.7 mmol) in acetonitrile (65 mL).
-
Stir the mixture vigorously under a nitrogen atmosphere at room temperature for 30 minutes.
-
Filter the reaction mixture through a pad of Celite to remove solid byproducts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane (90 mL) and filter through Celite again to ensure all solids are removed.
-
Remove the dichloromethane under reduced pressure to yield N-(trifluoromethylthio)saccharin as a pure white solid (yields typically 61-77%).[10]
Protocol 2: Electrophilic Trifluoromethylthiolation of an Aromatic Substrate
This protocol demonstrates the use of N-(trifluoromethylthio)saccharin for the direct C-H trifluoromethylthiolation of an electron-rich heterocycle, indole, a common core in medicinal chemistry.
Mechanism for Electrophilic Aromatic Trifluoromethylthiolation
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Application Note: Nucleophilic Trifluoromethylthiolation of Aryl Iodides for Drug Discovery and Materials Science
Abstract
The trifluoromethylthio (-SCF3) group is a privileged functional moiety in modern chemistry, prized for its unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character.[1] Its incorporation can dramatically modulate the physicochemical and biological properties of organic molecules, making it a highly sought-after substituent in pharmaceutical and agrochemical research. This guide provides an in-depth overview of the nucleophilic trifluoromethylthiolation of aryl iodides, a key C–S bond-forming reaction. We will explore the underlying mechanistic principles, compare common nucleophilic "-SCF3" sources, and provide detailed, field-proven protocols for researchers in drug development and materials science.
Introduction and Scientific Rationale
The strategic introduction of fluorine-containing groups is a cornerstone of modern molecular design. The -SCF3 group, in particular, has garnered significant interest due to its profound impact on molecular properties.[1] Unlike the more common -CF3 group, the -SCF3 moiety possesses a bent geometry and a sulfur atom that can engage in unique non-covalent interactions, all while contributing significantly to lipophilicity (Hansch parameter π ≈ +1.44). Consequently, developing robust and versatile methods for the direct installation of this group is of paramount importance.
Among the various strategies, which include electrophilic and radical approaches, the transition metal-catalyzed nucleophilic trifluoromethylthiolation of aryl halides has emerged as a powerful and reliable method.[1] Aryl iodides are particularly effective substrates due to the relatively weak C–I bond, which facilitates oxidative addition to the metal center, often the rate-determining step in the catalytic cycle. This guide focuses on copper-catalyzed systems, which represent one of the most practical and widely adopted methodologies.
Mechanistic Principles: The "Why" Behind the Protocol
Understanding the catalytic cycle is crucial for troubleshooting and optimizing the reaction. The copper-catalyzed trifluoromethylthiolation of aryl iodides is generally believed to proceed through a Cu(I)/Cu(III) cycle. Explaining the causality behind each step illuminates the choice of reagents and conditions.
Causality Behind Experimental Choices:
-
Catalyst: Copper(I) salts (e.g., CuI, CuBr, CuTC) are typically used as pre-catalysts. Cu(I) is the active oxidation state that initiates the cycle.
-
Ligand: N- or P-based ligands like 1,10-phenanthroline or Xantphos are often essential.[2] Their role is multifaceted: they stabilize the copper center, increase its solubility, and critically, modulate its redox potential to facilitate both the oxidative addition and the final reductive elimination steps. The choice of ligand can also prevent catalyst decomposition and influence reaction rates.[3]
-
SCF3 Source: A stable, nucleophilic trifluoromethylthiolating reagent is required. While gaseous CF3SH is impractical, stable metal salts like silver(I) trifluoromethanethiolate (AgSCF3) or copper(I) trifluoromethanethiolate (CuSCF3) are commonly used.[4] These reagents serve as a source of the "SCF3-" anion via transmetalation with the copper catalyst.
-
Solvent: Aprotic polar solvents such as DMF, NMP, or acetonitrile are preferred. They are capable of dissolving the inorganic salts and stabilizing the charged intermediates within the catalytic cycle.
Below is a generalized diagram of the proposed catalytic cycle.
Caption: Generalized Cu(I)/Cu(III) catalytic cycle for the trifluoromethylthiolation of aryl iodides.
Reagents and Protocols
Success in these reactions hinges on careful setup and the quality of reagents. While many variations exist, the following protocol using AgSCF3 is robust and broadly applicable.
Protocol 1: Copper-Catalyzed Trifluoromethylthiolation with AgSCF3
This protocol is adapted from established methodologies for the coupling of aryl iodides.[2][5]
Materials:
-
Aryl iodide (1.0 equiv)
-
Silver(I) trifluoromethanethiolate (AgSCF3) (1.5 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk tube or microwave vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Reaction Setup (Inert Atmosphere): To a dry Schlenk tube under an inert atmosphere, add the aryl iodide (e.g., 0.5 mmol, 1.0 equiv), AgSCF3 (0.75 mmol, 1.5 equiv), CuI (0.05 mmol, 10 mol%), and 1,10-phenanthroline (0.10 mmol, 20 mol%).
-
Scientist's Note: The use of an inert atmosphere is critical to prevent the oxidation of the active Cu(I) catalyst to inactive Cu(II) species. AgSCF3 can be light-sensitive, so minimizing exposure is good practice.
-
-
Solvent Addition: Add anhydrous DMF (e.g., 2.5 mL, to make a 0.2 M solution) via syringe.
-
Scientist's Note: Anhydrous solvent is crucial. Water can interfere with the catalytic cycle and lead to hydrolysis of intermediates or protodehalogenation of the starting material.
-
-
Reaction Execution: Seal the tube and place it in a preheated oil bath at 100-120 °C. Stir vigorously.
-
Scientist's Note: The reaction progress can be monitored by taking small aliquots and analyzing them by GC-MS or LC-MS. Typical reaction times range from 12 to 24 hours. The mixture will likely be a heterogeneous slurry.
-
-
Workup and Purification: a. Cool the reaction to room temperature. b. Dilute the mixture with ethyl acetate or diethyl ether and filter through a pad of celite to remove insoluble inorganic salts (AgI, excess AgSCF3). c. Wash the filtrate with water and then with brine to remove DMF. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. e. Purify the crude product by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure aryl trifluoromethyl sulfide.
Data Presentation: Substrate Scope and Performance
The copper-catalyzed methodology is tolerant of a wide range of functional groups. The table below summarizes typical results for various substituted aryl iodides.
| Entry | Aryl Iodide Substrate | Typical Yield (%) | Notes |
| 1 | 4-Iodoanisole | 85-95% | Electron-donating groups are well-tolerated. |
| 2 | 4-Iodonitrobenzene | 70-80% | Strong electron-withdrawing groups are compatible. |
| 3 | Methyl 4-iodobenzoate | 80-90% | Ester functionalities remain intact.[2] |
| 4 | 2-Iodotoluene | 65-75% | Steric hindrance at the ortho position can decrease yield. |
| 5 | 3-Iodopyridine | 75-85% | Heteroaromatic substrates are generally good coupling partners. |
Experimental Workflow and Troubleshooting
Visualizing the entire process helps in planning and execution.
Caption: Step-by-step workflow for nucleophilic trifluoromethylthiolation.
Troubleshooting Common Issues:
-
Low or No Conversion:
-
Cause: Inactive catalyst (oxidized), wet solvent/reagents, or insufficient temperature.
-
Solution: Ensure a rigorously inert atmosphere. Use freshly purchased or distilled anhydrous solvent. Confirm the temperature of the oil bath. Consider a more soluble copper source or a different ligand.
-
-
Formation of Protodehalogenated Byproduct (Ar-H):
-
Cause: Presence of a proton source (water).
-
Solution: Use anhydrous solvent and dry all glassware thoroughly.
-
-
Formation of Biaryl Homocoupling Product (Ar-Ar):
-
Cause: Side reactions promoted by catalyst decomposition or incorrect stoichiometry.
-
Solution: Re-evaluate ligand and catalyst loading. Ensure the reaction is not overheated.
-
Conclusion
The copper-catalyzed nucleophilic trifluoromethylthiolation of aryl iodides is a robust and highly valuable transformation for modern chemical synthesis. By understanding the mechanistic underpinnings and adhering to rigorous experimental technique, researchers can reliably access a diverse array of trifluoromethylthiolated arenes. This method's broad functional group tolerance makes it particularly suitable for late-stage functionalization in drug discovery programs, enabling the rapid generation of novel analogues with potentially enhanced properties.
References
-
Recent advances in trifluoromethylthiolation using nucleophilic trifluoromethylthiolating reagents. European Journal of Organic Chemistry. (2022). [Link]
-
Silver-Mediated Trifluoromethylthiolation-Iodination of Arynes. Organic Letters. (2016). [Link]
-
Copper-catalyzed trifluoromethylthiolation of aryl halides with diverse directing groups. Organic Letters. (2014). [Link]
-
Advances in trifluoromethylation or trifluoromethylthiolation with copper CF3 or SCF3 complexes. Journal of Chemical Sciences. (2017). [Link]
-
Gold(I/III)-Catalyzed Trifluoromethylthiolation and Trifluoromethylselenolation of Organohalides. PubMed Central. (2022). [Link]
-
Ligand-Controlled Regioselective Copper-Catalyzed Trifluoromethylation To Generate (Trifluoromethyl)allenes. PubMed. (2015). [Link]
-
Pd-Catalyzed Synthesis of Ar–SCF3 Compounds Under Mild Conditions. PubMed Central. (2011). [Link]
-
Preparation of Trifluoromethyl Aryl Sulfides Using Silver(I) Trifluoromethanethiolate and an Inorganic Iodide. Journal of Organic Chemistry. (2000). [Link]
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- 4. Silver-Mediated Trifluoromethylthiolation-Iodination of Arynes - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Technical Support Center: Purification of Products from Methyl 2-[(trifluoromethyl)sulfanyl]acetate Reactions
Welcome to the technical support center for researchers utilizing Methyl 2-[(trifluoromethyl)sulfanyl]acetate and related trifluoromethylthiolating agents. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios designed to provide practical, in-depth solutions to common purification challenges encountered in the synthesis of trifluoromethylthiolated compounds. Our goal is to move beyond simple protocols and explain the underlying chemical principles, empowering you to make informed decisions during your experimental work.
The trifluoromethylthio (SCF3) group is a valuable moiety in modern drug discovery and materials science due to its unique properties, including high lipophilicity and metabolic stability.[1][2][3][4][5] However, the introduction and subsequent purification of compounds containing this functional group can present specific challenges. This guide will address these issues directly.
Section 1: General Purification Strategy & FAQs
This section covers foundational questions about handling reaction mixtures containing trifluoromethylthiolated products.
Question: What is a general workflow for purifying products from reactions involving this compound?
Answer: A robust purification strategy is crucial and should be tailored to your product's specific properties. However, a general and effective workflow can be visualized as follows:
Caption: General Purification Workflow.
This workflow emphasizes two critical phases: (1) Isolation via aqueous workup to remove inorganic salts and water-soluble impurities, and (2) Assessment of the crude material to inform the choice of the final purification technique.
Question: The SCF3 group is described as highly lipophilic. How does this affect my purification strategy?
Answer: The high lipophilicity (Hansch parameter π = 1.44) of the SCF3 group is one of its most significant features.[1][3][5] This has several practical implications for purification:
-
Solubility: Your product will likely exhibit excellent solubility in common organic solvents (e.g., ethyl acetate, dichloromethane, ethers) but poor solubility in water. This is advantageous for extractive workups.
-
Chromatography: Products often elute with less polar solvent systems on normal-phase silica gel compared to their non-fluorinated analogues. You may need to use eluents with a higher percentage of non-polar solvents like hexanes or pentane.[6]
-
Byproduct Separation: The lipophilicity can sometimes make separation from non-polar byproducts challenging. Careful selection of the chromatographic mobile phase is essential.
Section 2: Troubleshooting the Aqueous Workup
An effective workup is the foundation of a simple purification. Problems here will complicate all subsequent steps.
Question: I'm using a polar aprotic solvent like DMF or DMSO. How can I effectively remove it during the workup?
Answer: High-boiling, water-miscible solvents like DMF, DMSO, and NMP are notoriously difficult to remove completely and can interfere with later purification steps.[7][8]
Cause: These solvents have high boiling points, making them difficult to remove by rotary evaporation, and their miscibility with both aqueous and organic phases can lead to incomplete removal during extraction.[8]
Solution: The most effective method is a diligent extractive workup with water or brine.
-
Dilute the reaction mixture with a water-immiscible solvent (e.g., ethyl acetate, MTBE).
-
Wash the organic layer multiple times with water. A common rule of thumb is to use at least 5-10 volumes of water for every volume of DMF or DMSO.[9]
-
Follow the water washes with a brine wash. This helps to break up emulsions and further remove dissolved water from the organic layer.
Question: I've quenched my reaction, but I'm observing hydrolysis of my product's ester group or instability of the SCF3 moiety. What's happening?
Answer: Both the ester in the parent reagent and potentially in your product, as well as the C-SCF3 bond, can be sensitive to pH.
Cause:
-
Ester Hydrolysis: Strongly acidic or basic conditions during the workup can catalyze the hydrolysis of methyl esters to the corresponding carboxylic acids.[10]
-
SCF3 Group Instability: While generally stable, the trifluoromethylthio group, particularly when adjacent to certain functional groups, can be susceptible to degradation under harsh conditions. For example, hydrolysis of trifluoromethyl groups on aromatic rings is known to be favored at higher pH.[11]
Solution:
-
Use a Buffered Quench: Instead of quenching with strong acids or bases, use a buffered aqueous solution like saturated ammonium chloride (NH4Cl, mildly acidic) or saturated sodium bicarbonate (NaHCO3, mildly basic).
-
Minimize Contact Time: Perform the aqueous workup efficiently and without prolonged stirring to minimize contact time with the aqueous phase.
-
Temperature Control: Conduct the workup at room temperature or below (e.g., in an ice bath) to slow down potential degradation pathways.
Section 3: Troubleshooting Column Chromatography
Column chromatography is the most common technique for purifying trifluoromethylthiolated compounds.[6][12] However, it is not without its challenges.
Question: My product is streaking badly on the TLC plate and seems to be decomposing on the silica gel column. How can I fix this?
Answer: This is a classic sign of product instability on the acidic surface of standard silica gel.
Cause: The powerful electron-withdrawing nature of the SCF3 group can increase the acidity of nearby protons (e.g., α-protons to a carbonyl). The slightly acidic surface of silica gel (pKa ≈ 4-5) can catalyze elimination, decomposition, or tautomerization reactions.
Solutions:
-
Neutralize the Eluent: Add a small amount of a non-nucleophilic base to your mobile phase. Triethylamine (Et3N) at a concentration of 0.1-1% (v/v) is the most common choice. This neutralizes the acidic sites on the silica surface.[9]
-
Use a Different Stationary Phase: If neutralization is ineffective, consider alternative stationary phases:
-
Neutral Alumina: Brockmann I grade alumina, deactivated with a small percentage of water, can be an excellent alternative for acid-sensitive compounds.[13]
-
Florisil: A magnesium silicate-based adsorbent that is less acidic than silica.
-
-
Flush Chromatography: If the product is significantly less polar than the impurities, a quick "plug" or "flush" filtration through a pad of silica gel with a non-polar eluent can remove polar impurities without prolonged contact time.
Table 1: Recommended Starting Conditions for Column Chromatography
| Product Polarity | Stationary Phase | Recommended Eluent System (Starting Point) | Modifier |
| Non-polar to Moderately Polar | Silica Gel | Hexanes/Ethyl Acetate (95:5 to 80:20) | 0.5% Et3N if streaking occurs |
| Moderately Polar / Acid-Sensitive | Neutral Alumina | Hexanes/Ethyl Acetate (90:10 to 70:30) | None initially |
| Basic (e.g., contains amine) | Silica Gel | DCM/Methanol (98:2 to 90:10) | 1% Et3N or NH4OH |
Question: My trifluoromethylthiolated product has a very similar Rf to a key byproduct. How can I improve separation?
Answer: Achieving separation between compounds with similar polarities requires systematic optimization of the mobile phase.
Cause: Structural similarity often leads to comparable interactions with the stationary phase, resulting in poor resolution.
Solutions:
-
Change Solvent Selectivity: The "magic" of chromatography is in exploiting subtle differences in interactions. Instead of just increasing the percentage of the polar solvent, change one of the solvents entirely to alter the selectivity.
-
If you are using Hexanes/Ethyl Acetate, try switching to Hexanes/DCM, Hexanes/MTBE, or Toluene/Ethyl Acetate.
-
The different hydrogen bonding and dipole-dipole interactions of these solvents with your compounds can dramatically alter the relative elution order.
-
-
Shallow Gradient Elution: For preparative HPLC or automated flash chromatography systems, using a very shallow gradient (e.g., increasing the polar solvent by 0.5-1% per column volume) can resolve closely eluting peaks.[14]
-
Consider Reverse-Phase Chromatography: If your product has sufficient molecular weight and is soluble in solvents like acetonitrile or methanol, reverse-phase (e.g., C18) chromatography can be a powerful alternative. The separation mechanism is based on hydrophobicity, which may provide the selectivity you need.
Section 4: Identifying and Removing Common Byproducts
Question: My crude ¹⁹F NMR shows multiple signals around the expected -40 ppm region. What could they be?
Answer: The ¹⁹F NMR chemical shift is highly sensitive to the electronic environment of the CF3 group. Multiple signals suggest the presence of different fluorine-containing species.
Caption: Decision tree for multiple ¹⁹F NMR signals.
Common Sources and Solutions:
-
Unreacted Starting Material: Compare the crude spectrum to the spectrum of your starting material.
-
Removal: Optimize reaction time or stoichiometry. Can often be removed via chromatography.
-
-
Disulfide (CF3SSCF3): Can form from oxidative coupling of the SCF3 anion.
-
Removal: This is a non-polar, volatile byproduct. It can often be removed carefully in vacuo or will elute very early during column chromatography.
-
-
Hydrolyzed Reagent (2-[(trifluoromethyl)sulfanyl]acetic acid): Forms if water is present in the reaction.
-
Removal: This acidic impurity is easily removed with a dilute aqueous NaHCO3 or Na2CO3 wash during the workup.
-
-
Products of Desulfurization: In some cases, radical reactions can lead to the formation of trifluoromethylated (not trifluoromethylthiolated) byproducts.[5][15]
-
Removal: These often have different polarities and can be separated by chromatography. LCMS analysis is key to identifying their structures.
-
References
- METHOD FOR PURIFYING FLUORINE COMPOUND.
- Purification of organic fluorine compounds.
- Organofluorine chemistry. Wikipedia.
- Trifluoromethylthiolation, Trifluoromethylation, and Arylation Reactions of Difluoro Enol Silyl Ethers.
- Shelf-stable electrophilic reagents for trifluoromethylthiol
- Trifluoromethyl-Functionalized 2D Covalent Organic Framework for High-Resolution Separation of Isomers.
- α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species.
- Organocatalytic α-trifluoromethylthiolation of silylenol ethers: batch vs continuous flow reactions. AIR Unimi.
- Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation.
- Post Cleavage Purification and Analysis of Peptides; TFA removal. Aapptec.
- Organic Reaction Workup Formulas for Specific Reagents. University of Rochester.
- Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery.
- Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages.
- Trifluoromethylthiolation of Hindered α-Bromoamides with Nucleophilic Trifluoromethylthiolating Reagents.
- 3 - Organic Syntheses Procedure. Organic Syntheses.
- Preparation and Reactivity Study of a Versatile Trifluoromethylthiolating Agent: S-Trifluoromethyl Trifluoromethan. ChemRxiv.
- Technical Notes - Removal of Reaction Solvent by Extractive Workup.
- Advances in trifluoromethylation or trifluoromethylthiolation with copper CF3 or SCF3 complexes. Indian Academy of Sciences.
- 2-Trifluoromethylthiol
- The Neutral Hydrolysis of Methyl Acetate. Part 2.
- Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance. PubMed.
Sources
- 1. Shelf-stable electrophilic reagents for trifluoromethylthiolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. par.nsf.gov [par.nsf.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. people.uniurb.it [people.uniurb.it]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. nrc-publications.canada.ca [nrc-publications.canada.ca]
- 11. Mild hydrolysis of 2-trifluoromethylphenol: kinetics, mechanism and environmental relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. air.unimi.it [air.unimi.it]
- 14. peptide.com [peptide.com]
- 15. Rapid Biomolecular Trifluoromethylation Using Cationic Aromatic Sulfonate Esters as Visible Light-Triggered Radical Photocages - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Methyl 2-[(trifluoromethyl)sulfanyl]acetate
The following technical support guide details the stability, decomposition pathways, and handling protocols for Methyl 2-[(trifluoromethyl)sulfanyl]acetate (CAS: 80783-58-0).
Product: this compound
CAS: 80783-58-0
Formula:
Executive Summary & Stability Profile
This compound is a specialized organofluorine building block used primarily to introduce the pharmacologically privileged trifluoromethylthio (
Core Stability Risks:
-
Base-Mediated Hydrolysis: Rapid degradation to (trifluoromethylthio)acetic acid.
-
Decarboxylation: The resulting free acid is prone to thermal decarboxylation, releasing volatile methyl trifluoromethyl sulfide (
). -
-Deprotonation: The
-protons are highly acidic due to the electron-withdrawing ester and groups, making the compound susceptible to condensation or polymerization if basic conditions are not strictly controlled.
Decomposition Pathways (Mechanism & Logic)
The following diagram illustrates the critical degradation routes. Understanding these pathways is essential for troubleshooting yield losses.
Troubleshooting Guide (Q&A)
Category 1: Synthesis & Yield Issues
Q1: I treated the compound with NaOH to hydrolyze the ester, but after acidification and workup, my mass recovery is near zero. Where did it go?
-
Diagnosis: You likely triggered decarboxylation .
-
Mechanism: Saponification yields (trifluoromethylthio)acetic acid (
). The group is strongly electron-withdrawing, destabilizing the carboxyl bond. Upon acidification and subsequent heating (or even rotary evaporation at elevated temperatures), the acid loses to form methyl trifluoromethyl sulfide ( ) , which is a volatile liquid/gas (BP ~40-50°C) and is lost to the vacuum pump. -
Solution:
-
Avoid heating the free acid. Perform acidification at 0°C.
-
Extract into an organic solvent and use the crude acid immediately in the next step without extensive drying/evaporation.
-
Consider using a mild hydrolysis method (e.g.,
in at 0°C) and avoiding low-pressure evaporation if possible.
-
Q2: My reaction with a base (e.g., NaH, LDA) resulted in a complex mixture and low yield of the alkylated product.
-
Diagnosis: Self-condensation (Claisen-type) or elimination .
-
Mechanism: The
-protons are significantly more acidic than typical esters due to the inductive effect of the group. If the electrophile is not present in excess or if the addition is too slow, the generated enolate will attack unreacted starting material. -
Solution:
-
Protocol Adjustment: Pre-cool the base solution to -78°C. Add the ester slowly to the base (inverse addition) to ensure complete enolization before introducing the electrophile, or add the base to a mixture of ester and electrophile if compatible.
-
Use non-nucleophilic bases (e.g., LiHMDS) to prevent attack on the ester carbonyl.
-
Category 2: Analysis & Identification
Q3: The NMR spectrum shows a singlet around 2.2 ppm and a quartet in the fluorine NMR that doesn't match the starting material.
-
Diagnosis: Presence of Methyl trifluoromethyl sulfide (
) . -
Explanation: If the sample was subjected to thermal stress or acidic conditions, partial decarboxylation occurred. The singlet at ~2.2 ppm corresponds to the methyl group attached directly to sulfur (
), and the fluorine signal will shift slightly upfield compared to the ester.
Q4: Why do I see extra peaks in the region of 2.5–3.0 ppm in ^1H NMR?
-
Diagnosis: Disulfide formation or Oxidation .
-
Mechanism: If exposed to air or oxidants, the sulfur center can oxidize to the sulfoxide (
) or sulfone ( ). This renders the -protons diastereotopic (in the case of sulfoxide) or simply shifts them downfield (sulfone). -
Solution: Store under inert atmosphere (Argon/Nitrogen) at -20°C.
Category 3: Handling & Storage
Q5: Is this compound moisture sensitive?
-
Answer: Yes, moderately. While not pyrophoric, prolonged exposure to atmospheric moisture causes slow hydrolysis to the acid, which accelerates autocatalytic decomposition.
-
Protocol: Store in a tightly sealed vial, preferably in a desiccator or freezer (-20°C).
Experimental Protocols
Protocol A: Safe Hydrolysis (Avoiding Decarboxylation)
Use this protocol to generate the acid intermediate without losing it to volatility.
-
Dissolution: Dissolve this compound (1.0 equiv) in
(3:1). Cool to 0°C . -
Saponification: Add
(1.2 equiv) portion-wise. Stir at 0°C for 30–60 mins. Monitor by TLC (do not heat). -
Workup (Critical):
-
Dilute with
(cold). -
Acidify carefully with
to pH ~3 at 0°C . -
Extract immediately with cold
. -
Drying: Dry over
. -
Concentration: Do NOT use a high-vacuum pump or water bath >25°C. Gently remove solvent under mild vacuum (approx. 200 mbar) or use the solution directly in the next step.
-
Protocol B: Handling Decision Tree
Physical Properties Reference Table
| Property | Value | Notes |
| Physical State | Colorless to pale yellow liquid | |
| Boiling Point | ~130–140°C (Estimated) | Volatile; prone to co-evaporation with solvents. |
| Density | ~1.3–1.4 g/mL | High density due to fluorine/sulfur content. |
| Solubility | Soluble in DCM, THF, EtOAc | Immiscible with water; hydrolyzes slowly. |
| pKa ( | ~18–20 (Estimated) | More acidic than standard acetate esters (~25). |
References
-
Synthesis and Reactivity of
-Trifluoromethylthio Esters:- Direct electrophilic trifluoromethylthiol
- Source: Journal of Organic Chemistry, "Shelf-Stable Electrophilic Reagents for Trifluoromethylthiol
-
Decarboxylation Mechanisms
- Decarboxylative trifluoromethylthiolation of pyridylacetates. (Demonstrates the instability of the corresponding acids).
- Source: Beilstein Journal of Organic Chemistry, 2021, 17, 252–258.
-
General Stability of
Reagents:- New reagents for electrophilic trifluoromethylthiol
- Source: Accounts of Chemical Research, 2015, 48, 7, 1979–1991.
-
Continuous Flow Synthesis (Process Safety)
- Continuous Flow Synthesis of -Trifluoromethylthiol
- Source: The Journal of Organic Chemistry, 2021, 86, 15, 10799–10807.
Validation & Comparative
A Comparative Guide to Electrophilic Trifluoromethylthiolating Reagents: Spotlight on Methyl 2-[(trifluoromethyl)sulfanyl]acetate
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethylthio (SCF3) group into organic molecules is a cornerstone of modern medicinal chemistry and materials science. This functional group is highly prized for its ability to enhance crucial properties such as lipophilicity, metabolic stability, and electron-withdrawing character, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1][2][3] This guide provides an in-depth, objective comparison of Methyl 2-[(trifluoromethyl)sulfanyl]acetate against other prominent electrophilic trifluoromethylthiolating reagents, supported by experimental data and practical insights to inform your research and development endeavors.
The Rise of Electrophilic Trifluoromethylthiolation
Direct electrophilic trifluoromethylthiolation has become a preferred method for introducing the SCF3 moiety, especially in the later stages of synthetic pathways.[1] This approach offers a more efficient and straightforward alternative to classical methods, which often involve harsh conditions or the use of toxic and unstable reagents.[2][4] A diverse array of electrophilic reagents has been developed, each with its own unique reactivity, stability, and substrate scope.[1][5]
Featured Reagent: this compound
While not as extensively documented in readily available literature as some of its counterparts, this compound represents an intriguing option for electrophilic trifluoromethylthiolation. Its structure suggests a balance of reactivity and stability, with the ester functionality potentially modulating the electrophilicity of the sulfur atom. Further investigation into its specific applications and reaction kinetics is ongoing in the chemical community.
Key Comparative Reagents
This guide will focus on comparing this compound with the following well-established and commercially available electrophilic trifluoromethylthiolating reagents:
-
Trifluoromethylsulfenyl Chloride (CF3SCl): A foundational, yet highly reactive and gaseous reagent.[6] Its use often requires specialized handling due to its toxicity and can necessitate strong Lewis or Brønsted acid activators.[7]
-
N-(Trifluoromethylthio)phthalimide: A shelf-stable, crystalline solid that has gained popularity as a user-friendly source of the electrophilic SCF3 group.[8][9] It has been successfully employed in a variety of transformations, including the catalytic asymmetric trifluoromethylthiolation of carbonyl compounds.[10]
-
N-(Trifluoromethylthio)saccharin: A highly reactive and versatile reagent, demonstrated to be more electrophilic than N-(trifluoromethylthio)phthalimide.[1][5][11] This increased reactivity is attributed to the replacement of a carbonyl group with a sulfonyl group, enhancing the electrophilicity of the sulfur center.[5][12] It is particularly effective for the direct trifluoromethylthiolation of a broad range of nucleophiles, including alcohols, amines, and electron-rich arenes.[4][7][11]
-
Trifluoromethanesulfenates (e.g., 1a and 1b from referenced literature): These reagents have shown excellent performance in transition-metal-catalyzed reactions, such as the copper-catalyzed trifluoromethylthiolation of boronic acids.[4][7][11]
-
S-Trifluoromethyl Trifluoromethanesulfonothioate (TTST): A more recently developed, bench-stable liquid reagent that is highly reactive and versatile. It can be prepared from inexpensive starting materials and serves as a source for electrophilic, nucleophilic, and radical SCF3 species.[6]
Comparative Analysis: Performance and Applications
The choice of an appropriate electrophilic trifluoromethylthiolating reagent is dictated by the specific substrate, desired reaction conditions, and safety considerations. The following table summarizes the key characteristics of the discussed reagents.
| Reagent | Physical State | Stability | Reactivity Profile | Key Applications | Safety Considerations |
| This compound | Liquid (presumed) | Moderate (presumed) | Under Investigation | Emerging applications in organic synthesis. | Standard laboratory precautions for organofluorine compounds. |
| Trifluoromethylsulfenyl Chloride (CF3SCl) | Gas | Low | High | Trifluoromethylthiolation of alkenes, alkynes, and indoles.[7] | Toxic, requires specialized handling and ventilation.[6][7] |
| N-(Trifluoromethylthio)phthalimide | Solid | High, Shelf-stable[8] | Moderate | Catalytic asymmetric trifluoromethylthiolation of carbonyls, direct trifluoromethylthiolation of boronic acids and alkynes.[9][10] | Generally considered safe to handle with standard PPE.[8] |
| N-(Trifluoromethylthio)saccharin | Solid | Shelf-stable[3] | High | Direct trifluoromethylthiolation of a wide range of nucleophiles including amines, alcohols, thiols, and electron-rich arenes.[4][7][11] | Stable solid, handle with standard PPE.[3] |
| Trifluoromethanesulfenates | Liquid/Solid | Shelf-stable[4] | High | Transition-metal-catalyzed reactions, particularly with boronic acids.[4][7][11] | Handle with care, specific data depends on the derivative. |
| S-Trifluoromethyl Trifluoromethanesulfonothioate (TTST) | Liquid | High, Bench-stable[6] | Very High and Versatile | Electrophilic, nucleophilic, and radical trifluoromethylthiolations.[6] | Thermally stable liquid, handle with standard PPE.[6] |
Causality Behind Experimental Choices: A Deeper Dive
The enhanced electrophilicity of N-(Trifluoromethylthio)saccharin compared to N-(Trifluoromethylthio)phthalimide is a direct consequence of electronic effects. The powerful electron-withdrawing sulfonyl group in the saccharin moiety significantly polarizes the N-S bond, making the sulfur atom more susceptible to nucleophilic attack.[5][12] This inherent reactivity allows for the trifluoromethylthiolation of less reactive nucleophiles without the need for harsh activators.
In contrast, trifluoromethanesulfenates are often the reagents of choice for transition-metal-catalyzed processes.[4][11] The mechanism of these reactions typically involves oxidative addition of the reagent to a low-valent metal center, a step that is facilitated by the specific ligand environment and the nature of the sulfenate leaving group.
Experimental Protocols: A Self-Validating System
To provide a practical comparison, detailed experimental protocols for the trifluoromethylthiolation of a common nucleophile, indole, are presented below.
Protocol 1: Trifluoromethylthiolation of Indole using N-(Trifluoromethylthio)saccharin
This protocol is adapted from established procedures for the direct trifluoromethylthiolation of electron-rich arenes.[4]
Materials:
-
Indole
-
N-(Trifluoromethylthio)saccharin
-
Dichloromethane (DCM), anhydrous
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add indole (1.0 mmol).
-
Dissolve the indole in anhydrous DCM (5 mL).
-
Add N-(Trifluoromethylthio)saccharin (1.1 mmol, 1.1 equiv) to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-(trifluoromethylthio)indole.
Protocol 2: Trifluoromethylthiolation of Indole using a Trifluoromethanesulfenate Reagent (Conceptual)
This conceptual protocol is based on the known reactivity of trifluoromethanesulfenates with indoles.[4]
Materials:
-
Indole
-
Trifluoromethanesulfenate reagent (e.g., reagent 1a from referenced literature)
-
Anhydrous solvent (e.g., DCM or acetonitrile)
-
Nitrogen or Argon atmosphere
-
Standard laboratory glassware
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve indole (1.0 mmol) in the chosen anhydrous solvent (5 mL).
-
Add the trifluoromethanesulfenate reagent (1.2 mmol, 1.2 equiv) to the solution.
-
Stir the mixture at room temperature or with gentle heating, as determined by preliminary experiments.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, work up the reaction as described in Protocol 1.
-
Purify the product via column chromatography.
Visualizing the Reagent Selection Process
The following diagram illustrates a simplified decision-making workflow for selecting an appropriate electrophilic trifluoromethylthiolating reagent.
Caption: A decision tree for selecting an electrophilic trifluoromethylthiolating reagent.
Conclusion
The field of electrophilic trifluoromethylthiolation offers a powerful and expanding toolbox for the modern chemist. While established reagents like N-(trifluoromethylthio)phthalimide and the highly reactive N-(trifluoromethylthio)saccharin have proven their broad utility, the development of novel reagents continues to refine the synthetic chemist's ability to introduce the valuable SCF3 group. This compound represents a potential addition to this arsenal, and its full characterization will undoubtedly contribute to the ongoing evolution of this important class of reagents. The careful selection of a trifluoromethylthiolating agent, based on a thorough understanding of its reactivity, stability, and safety profile, is paramount to achieving successful and reproducible synthetic outcomes.
References
- A Comparative Guide to Electrophilic Trifluoromethylthiolating Reagents: N-(Trifluoromethylthio)saccharin and Beyond. Benchchem.
- Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethyl
- Shelf-stable reagents for electrophilic trifluoromethylthiolation.
- Mayr's Database Of Reactivity Parameters - Molecule N-(trifluoromethyl)thio)phthalimide.
- Shelf-Stable Electrophilic Reagents for Trifluoromethylthiol
- A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design. The Journal of Organic Chemistry.
- ChemInform Abstract: Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation.
- Self-stable Electrophilic Reagents for Trifluoromethylthiolation.
- A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to R
- Navigating the Stability of N-(Trifluoromethylthio)saccharin: A Technical Guide. Benchchem.
- Shelf-Stable Electrophilic Reagents for the Direct Incorporation of SCF2CF2H and SCF2CF3 Motifs. ChemRxiv.
- CAS 719-98-2: N-(Trifluoromethylthio)phthalimide. CymitQuimica.
- Trifluoromethanesulfonyl chloride. ChemBK.
- Preparation of N-Trifluoromethylthiosaccharin: A Shelf- Stable Electrophilic Reagent for Trifluoromethylthiol
- Electrophilic N -trifluoromethylthiophthalimide as a fluorinated reagent in the synthesis of acyl fluorides. Organic Chemistry Frontiers.
- Preparation and Reactivity Study of a Versatile Trifluoromethylthiolating Agent: S-Trifluoromethyl Trifluoromethanethiosulfon
- Trifluoromethylation of Aryl and Alkenyl Halides with Methyl Difluoro(fluorosulfonyl)
- CAS 421-83-0: Trifluoromethanesulfonyl chloride. CymitQuimica.
- Discovery of a Distinctive Reagent for Divergent Arene Trifluoromethylsulfinyl
- Process For Preparation Of Trifluoromethanesulfinyl Chloride. Quick Company.
- Catalytic enantioselective trifluoromethylthiolation of oxindoles using shelf-stable N-(trifluoromethylthio)phthalimide and a cinchona alkaloid catalyst.
- Safety and Handling of Trifluoromethanesulfonyl Chloride in Industrial and Research Settings. NINGBO INNO PHARMCHEM CO.,LTD..
- Stability and safe use strategy of trifluoromethanesulfonyl chloride. Wechem.
- Recent advances in trifluoromethylthiolation using nucleophilic trifluoromethylthiolating reagents.
- 2-(((Trifluoromethyl)sulfonyl)oxy)acetic acid methyl ester. PubChem.
- Oxidative trifluoromethylation and trifluoromethylthiolation reactions using (trifluoromethyl)trimethylsilane as a nucleophilic CF3 source. PubMed.
- Nucleophilic trifluoromethylation of carbonyl compounds and deriv
- Sulfonamide for Nucleophilic and Electrophilic Trifluoromethylthiolations. Tokyo Chemical Industry (India) Pvt. Ltd..
- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethyl
- Methyl 2-(((trifluoromethyl)sulfonyl)oxy)
- Methyl 2,2-Difluoro-2-(fluorosulfonyl)acetate, a Difluorocarbene Reagent with Reactivity Comparable to That of Trimethylsilyl 2,2-Difluoro-2-(fluorosulfonyl)acetate (TFDA). The Journal of Organic Chemistry.
- Trifluoromethyl
Sources
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- 9. Catalytic enantioselective trifluoromethylthiolation of oxindoles using shelf-stable N-(trifluoromethylthio)phthalimide and a cinchona alkaloid catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. Electrophilic N -trifluoromethylthiophthalimide as a fluorinated reagent in the synthesis of acyl fluorides - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D1QO01633D [pubs.rsc.org]
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- 12. A Toolbox of Reagents for Trifluoromethylthiolation: From Serendipitous Findings to Rational Design - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Validating Trifluoromethylthiolated Products by NMR
The introduction of the trifluoromethylthio (SCF3) group into organic molecules has become a powerful strategy in modern drug discovery and materials science. This group can significantly enhance a molecule's lipophilicity, metabolic stability, and binding affinity, making it a highly desirable functional group.[1][2] However, the successful synthesis of trifluoromethylthiolated products necessitates rigorous structural validation. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical process.
This guide provides an in-depth exploration of NMR-based techniques for the structural elucidation of compounds bearing the SCF3 moiety. We will delve into the characteristic NMR signatures of this group, present comparative data, and offer detailed experimental protocols designed to ensure data integrity and accuracy.
The Unique NMR Signature of the SCF3 Group
The trifluoromethylthio group presents a distinct and informative fingerprint across various NMR experiments. Understanding these characteristics is paramount for unambiguous structure confirmation.
¹⁹F NMR: The Primary Detection Method
Due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus, ¹⁹F NMR is the most direct and sensitive method for observing the SCF3 group.[3][4][5]
-
Chemical Shift (δ): The ¹⁹F chemical shift of an SCF3 group is highly sensitive to its electronic environment.[6] Generally, the signal for an Ar-SCF3 group appears in the range of -40 to -45 ppm (relative to CFCl₃ at 0.00 ppm). This downfield shift compared to many other organofluorine compounds is a key diagnostic feature. The wide chemical shift range of ¹⁹F NMR (~400 ppm) minimizes signal overlap, simplifying spectral analysis.[3]
-
¹H Coupling: In proton-coupled ¹⁹F NMR spectra, the SCF3 signal will not show coupling to protons unless there are protons on an adjacent carbon (which is rare for Ar-SCF3) or through-space interactions are present. Proton decoupling is often employed to produce a sharp singlet, which is ideal for integration and purity assessment.[3]
¹³C NMR: Identifying the Connection and Coupling Constants
¹³C NMR provides crucial information about the carbon atom attached to the SCF3 group and reveals characteristic coupling constants.
-
Chemical Shift (δ): The carbon atom directly bonded to the SCF3 group (C-S) typically appears in the aromatic region, but its exact shift is influenced by other substituents. More importantly, this carbon signal is split into a quartet due to coupling with the three fluorine atoms.
-
¹³C-¹⁹F Coupling Constants (JCF): The C-F coupling constants are highly diagnostic:
-
¹JCF: The one-bond coupling between the carbon of the CF3 group and the fluorine atoms is very large, typically around 270-280 Hz .[7][8] However, observing the CF3 carbon itself can be challenging due to this large coupling and potential relaxation effects.
-
²JCF (C-SCF₃): The two-bond coupling between the carbon attached to the sulfur atom and the fluorine atoms is a key identifier. This coupling constant is typically in the range of 30-35 Hz , resulting in a characteristic quartet for the ipso-carbon.[9][10]
-
Long-Range Coupling: Longer-range couplings (³JCF and ⁴JCF) to other carbons in the molecule are also often observed, typically in the range of 1-5 Hz, providing further structural confirmation.[10][11]
-
¹H NMR: Observing Through-Space and Long-Range Effects
While direct coupling between the SCF3 group and protons is not always present, ¹H NMR still offers valuable structural information.
-
Absence of Direct Coupling: For Ar-SCF3 compounds, there are no protons on the sulfur or fluorine atoms, so direct ¹H-¹⁹F coupling is not observed.
-
Long-Range Coupling: In some cases, long-range ⁴JHF or ⁵JHF couplings can be observed between the fluorine atoms of the SCF3 group and nearby protons, often appearing as a slight broadening or a very small splitting of the proton signals. These couplings are typically less than 2 Hz.
-
Nuclear Overhauser Effect (NOE): Through-space correlations between the fluorine atoms of the SCF3 group and nearby protons can be detected using 2D NOESY or 1D NOE experiments. This is a powerful tool for confirming the spatial proximity of the SCF3 group to specific protons in the molecule.
Comparative Analysis: NMR vs. Other Techniques
While NMR is the primary tool for structural validation, a multi-technique approach provides the most robust characterization.
| Technique | Strengths for SCF3 Validation | Limitations |
| NMR Spectroscopy | Provides detailed information on the chemical environment, connectivity, and stereochemistry. ¹⁹F NMR is highly specific and sensitive. | Lower sensitivity compared to mass spectrometry.[12][13] Can be complex to interpret without expertise. |
| Mass Spectrometry (MS) | Excellent for confirming molecular weight and elemental composition (via high-resolution MS). Fragmentation patterns can provide structural clues. | Does not provide information on the precise location of the SCF3 group or stereochemistry. Isomers can be difficult to distinguish. |
| Infrared (IR) Spectroscopy | Can show characteristic C-F stretching vibrations, but these can be in a crowded region of the spectrum and are not definitive for the SCF3 group. | Lacks the detailed structural information provided by NMR. |
| X-ray Crystallography | Provides an unambiguous, three-dimensional structure of the molecule in the solid state. | Requires a suitable single crystal, which can be difficult to obtain. The solid-state structure may not be representative of the structure in solution. |
Experimental Protocols for Robust Validation
Adherence to rigorous experimental protocols is crucial for obtaining high-quality, reliable NMR data.
Protocol 1: Quantitative ¹⁹F NMR (qNMR) for Purity Assessment
This protocol describes a self-validating system for determining the purity of a trifluoromethylthiolated product.
Objective: To accurately determine the purity of the analyte without the need for a specific reference standard of the analyte itself.[3]
Materials:
-
Trifluoromethylthiolated analyte
-
High-purity internal standard (IS) (e.g., trifluoroacetic acid, 1,4-difluorobenzene)
-
Anhydrous deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Class A volumetric glassware
-
Analytical balance (accurate to ±0.01 mg)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the trifluoromethylthiolated analyte into a clean, dry vial.
-
Accurately weigh a similar amount of the internal standard into the same vial. The molar ratio of analyte to IS should be close to 1:1.
-
Dissolve the mixture in a precise volume of deuterated solvent (e.g., 0.75 mL) in the NMR tube.
-
Ensure complete dissolution by vortexing or gentle sonication.
-
-
NMR Data Acquisition:
-
Use a high-field NMR spectrometer equipped with a fluorine probe.
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Key Parameters:
-
Pulse Angle: Use a 30° or smaller flip angle to ensure complete relaxation between scans.[14]
-
Relaxation Delay (d1): Set a long relaxation delay of at least 5 times the longest T1 relaxation time of the fluorine nuclei in both the analyte and the internal standard. A delay of 60 seconds is often sufficient to ensure full relaxation.[14]
-
Number of Scans: Acquire a sufficient number of scans (e.g., 32-64) to achieve a high signal-to-noise ratio (>250:1) for both the analyte and internal standard signals.
-
Spectral Width: Ensure the spectral width is large enough to encompass all fluorine signals of interest.
-
-
-
Data Processing and Analysis:
-
Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio.
-
Carefully phase the spectrum and perform a baseline correction.
-
Integrate the signals corresponding to the analyte's SCF3 group and the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_F_analyte) * (N_F_IS / I_IS) * (MW_analyte / m_analyte) * (m_IS / MW_IS) * Purity_IS Where:
-
I = Integral value
-
N_F = Number of fluorine atoms in the signal
-
MW = Molecular weight
-
m = mass
-
Purity_IS = Purity of the internal standard
-
-
Trustworthiness Check: The consistency of the purity value across multiple measurements and with different internal standards validates the method.
Protocol 2: Comprehensive Structural Elucidation using 2D NMR
Objective: To unambiguously assign the structure of the trifluoromethylthiolated product by correlating different nuclei.
Procedure:
-
Acquire Standard 1D Spectra: Obtain high-quality ¹H, ¹³C{¹H}, and ¹⁹F{¹H} NMR spectra.
-
Acquire 2D Spectra:
-
¹H-¹H COSY: To establish proton-proton coupling networks.
-
¹H-¹³C HSQC: To correlate protons with their directly attached carbons.
-
¹H-¹³C HMBC: To identify long-range correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.
-
¹H-¹⁹F HOESY/NOESY: To identify through-space correlations between the SCF3 group and nearby protons, confirming its position.
-
-
Data Analysis:
-
Use the COSY spectrum to trace out spin systems.
-
Use the HSQC spectrum to assign the carbons that bear protons.
-
Use the HMBC spectrum to piece together the carbon skeleton. Look for correlations from protons to the quaternary carbon attached to the SCF3 group.
-
Use the HOESY/NOESY spectrum to confirm the spatial arrangement of the SCF3 group relative to other parts of the molecule.
-
Visualization of the Validation Workflow
The following diagram illustrates a logical workflow for the structural validation of a novel trifluoromethylthiolated product.
Caption: Workflow for the structural validation of trifluoromethylthiolated compounds.
Conclusion
The structural validation of trifluoromethylthiolated products relies heavily on a systematic and multi-faceted NMR approach. By leveraging the unique spectral characteristics of the SCF3 group in ¹⁹F, ¹³C, and ¹H NMR, and by employing advanced 2D techniques, researchers can unambiguously confirm the structure and purity of their synthesized compounds. The protocols and workflows outlined in this guide provide a robust framework for achieving high-confidence structural elucidation, a critical step in the development of novel pharmaceuticals and materials.
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Kitevski-LeBlanc, J., & Prosser, R. S. (2012). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 53(2), 131–140. Retrieved from [Link]
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Foroozandeh, M., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 11(23), 5945-5954. Retrieved from [Link]
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A Senior Application Scientist's Guide to Trifluoromethylthiolation: A Comparative Analysis of Catalytic Systems
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethylthio (SCF₃) group into organic molecules has become a cornerstone of modern medicinal chemistry and drug discovery. Its unique combination of high lipophilicity, metabolic stability, and strong electron-withdrawing character can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. This guide provides an in-depth, objective comparison of the leading catalytic systems for trifluoromethylthiolation, offering experimental data, detailed protocols, and mechanistic insights to empower researchers in selecting the optimal strategy for their synthetic challenges.
The Strategic Advantage of the SCF₃ Group
Before delving into catalytic systems, it is crucial to understand why the SCF₃ group is so highly sought after. Unlike its trifluoromethyl (CF₃) counterpart, the SCF₃ group possesses a bent geometry and a sulfur atom capable of engaging in unique non-covalent interactions, such as chalcogen bonding. These features can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the high lipophilicity (Hansch parameter, π = 1.44) of the SCF₃ group can improve a drug candidate's ability to cross cellular membranes, a critical factor for bioavailability.
A Comparative Overview of Catalytic Platforms
The direct installation of the SCF₃ moiety has evolved significantly from harsh, stoichiometric methods to more refined and versatile catalytic approaches. This guide will focus on the three most prominent catalytic platforms: copper-catalyzed, palladium-catalyzed, and photoredox-catalyzed trifluoromethylthiolation.
Copper-Catalyzed Trifluoromethylthiolation: The Workhorse of the Field
Copper catalysis has emerged as a robust and cost-effective method for the formation of C-SCF₃ bonds. These reactions often utilize readily available copper salts and a variety of trifluoromethylthiolating reagents.
Mechanistic Rationale: The prevailing mechanism for copper-catalyzed trifluoromethylthiolation of aryl halides is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. The active Cu(I) species undergoes oxidative addition to the aryl halide, forming a Cu(III)-aryl intermediate. Subsequent reductive elimination furnishes the desired aryl trifluoromethyl sulfide and regenerates the Cu(I) catalyst. The choice of ligand is critical in stabilizing the copper intermediates and facilitating the key steps of the catalytic cycle.
Experimental Protocol: Copper-Catalyzed Trifluoromethylthiolation of Aryl Iodides
This protocol is a representative example of a copper-catalyzed trifluoromethylthiolation reaction.
Materials:
-
Aryl iodide (1.0 equiv)
-
AgSCF₃ (1.5 equiv)
-
CuBr (10 mol%)
-
1,10-Phenanthroline (20 mol%)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To an oven-dried reaction vessel, add the aryl iodide, AgSCF₃, CuBr, and 1,10-phenanthroline.
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon).
-
Add DMF via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Trifluoromethylthiolation: Precision and Scope
Palladium catalysis offers a powerful alternative for trifluoromethylthiolation, particularly for C-H activation and cross-coupling reactions involving a broader range of functional groups.[1][2]
Mechanistic Rationale: Palladium-catalyzed trifluoromethylthiolation of aryl C-H bonds typically involves a directed C-H activation pathway.[3][4][5] A directing group on the substrate coordinates to the palladium center, bringing it in close proximity to the C-H bond to be functionalized. This is followed by C-H activation to form a palladacycle intermediate. Subsequent reaction with an electrophilic SCF₃ source and reductive elimination yields the trifluoromethylthiolated product.[3][4][5]
Experimental Protocol: Palladium-Catalyzed Directed C-H Trifluoromethylthiolation
This protocol describes a directed C-H trifluoromethylthiolation using a pyridine directing group.
Materials:
-
2-Arylpyridine substrate (1.0 equiv)
-
N-Trifluoromethylthiosaccharin (1.5 equiv)
-
Pd(OAc)₂ (10 mol%)
-
Acetic acid (solvent)
Procedure:
-
In a sealed tube, combine the 2-arylpyridine substrate, N-trifluoromethylthiosaccharin, and Pd(OAc)₂.
-
Add acetic acid as the solvent.
-
Seal the tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction by GC-MS.
-
After cooling to room temperature, carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent in vacuo and purify the residue by flash chromatography.
Photoredox Catalysis: A Mild and Green Approach
Visible-light photoredox catalysis has revolutionized organic synthesis by enabling reactions to proceed under exceptionally mild conditions.[6][7][8][9] This approach is particularly attractive for the trifluoromethylthiolation of sensitive substrates.
Mechanistic Rationale: In a typical photoredox-catalyzed trifluoromethylthiolation, a photocatalyst absorbs visible light and enters an excited state. This excited photocatalyst can then engage in a single-electron transfer (SET) process with a suitable trifluoromethylthiolating reagent to generate a trifluoromethylthio radical (•SCF₃). This radical can then add to a substrate, such as an alkene or a thiol, to form the desired product.[10][11]
Experimental Protocol: Metal-Free Photoredox-Catalyzed S-Trifluoromethylthiolation of Thiols
This protocol provides a metal-free approach for the S-trifluoromethylthiolation of thiols.[6][7][8][9]
Materials:
-
Thiol (1.0 equiv)
-
Sodium triflinate (Langlois' reagent) (2.5 equiv)
-
Diacetyl (organic photocatalyst) (4.0 equiv)
-
Acetone (solvent)
-
Blue LEDs
Procedure:
-
In a reaction vial, dissolve the thiol and sodium triflinate in acetone.
-
Add diacetyl to the solution.
-
Seal the vial and place it in a photoreactor equipped with blue LEDs.
-
Irradiate the reaction mixture with stirring at room temperature for 48 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Quantitative Comparison of Catalyst Performance
To facilitate an objective comparison, the following table summarizes the performance of different catalytic systems for the trifluoromethylthiolation of a representative aryl iodide. It is important to note that direct head-to-head comparisons are often challenging due to variations in reaction conditions across different studies.
| Catalyst System | Substrate | Reagent | Conditions | Yield (%) | Reference |
| Copper | 4-Iodoanisole | AgSCF₃ | CuBr (10 mol%), 1,10-phen (20 mol%), DMF, rt, 12 h | 92 | [12] |
| Palladium | 4-Chlorotoluene | TESCF₃/KF | Pd(dba)₂ (2 mol%), BrettPhos (4 mol%), Dioxane, 120 °C, 18 h | 85 | [1] |
| Gold | 4-Iodobenzonitrile | AgSCF₃ | (MeDalPhos)AuCl (5 mol%), DCE, 70 °C, 1 h | 97 | [13] |
Note: The yields reported are isolated yields. Reaction conditions and catalyst loadings may vary. This table is intended for comparative purposes and does not represent a comprehensive list of all possible conditions.
Mechanistic Insights and Catalyst Selection
The choice of catalyst is not merely a matter of yield but is deeply rooted in the desired transformation and the substrate's electronic and steric properties.
Caption: Catalyst selection guide for trifluoromethylthiolation.
-
Copper catalysts are often the first choice for the trifluoromethylthiolation of aryl iodides and bromides due to their low cost and high efficiency.[12] The use of directing groups can further expand their scope.
-
Palladium catalysts excel in reactions requiring higher functional group tolerance and are the catalysts of choice for the trifluoromethylation of aryl chlorides.[1] They are also paramount for directed C-H trifluoromethylthiolation, offering predictable regioselectivity.[3][4][5]
-
Photoredox catalysis provides an exceptionally mild and often metal-free alternative, making it ideal for late-stage functionalization of complex molecules and for substrates that are sensitive to harsher conditions.[6][7][8][9] The radical nature of the reaction opens up unique reactivity patterns, such as the trifluoromethylthiolation of alkenes and thiols.[10][11]
Conclusion and Future Outlook
The field of catalytic trifluoromethylthiolation has witnessed remarkable progress, providing chemists with a diverse toolbox to introduce the valuable SCF₃ group. Copper, palladium, and photoredox catalysis each offer distinct advantages in terms of cost, scope, and reaction conditions. The choice of the optimal catalyst system is contingent upon a careful analysis of the substrate, the desired transformation, and the overall synthetic strategy. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, we can anticipate even more efficient, selective, and sustainable methods for trifluoromethylthiolation, further empowering the design and synthesis of next-generation pharmaceuticals and advanced materials.
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- 14. Orthogonal Pd- and Cu-Based Catalyst Systems for the C- and N-Arylation of Oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Trifluoromethylthiolating Reagents in Drug Discovery: Contextualizing Methyl 2-[(trifluoromethyl)sulfanyl]acetate
This guide provides an in-depth comparison of reagents used to install the trifluoromethylthio (SCF3) group in drug discovery, with a special focus on contextualizing the role and potential of Methyl 2-[(trifluoromethyl)sulfanyl]acetate. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of the SCF3 moiety to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates.
The Strategic Value of the Trifluoromethylthio (SCF3) Group
The introduction of fluorine-containing functional groups is a cornerstone of modern medicinal chemistry.[1][2] Among these, the trifluoromethylthio (SCF3) group has emerged as a uniquely powerful modulator of molecular properties. Its significance stems from a combination of high lipophilicity and strong electron-withdrawing character, which can profoundly improve a drug candidate's metabolic stability, membrane permeability, and target binding affinity.[3][4][5]
The SCF3 group is one of the most lipophilic substituents used in drug design, with a Hansch lipophilicity parameter (π) of 1.44.[5][6][7] This exceptional lipophilicity can dramatically enhance a molecule's ability to cross cellular membranes, a critical factor for oral bioavailability and accessing intracellular targets.[3][5]
| Table 1: Comparison of Physicochemical Properties of Common Functional Groups | |
| Functional Group | Hansch Lipophilicity Parameter (π) |
| Trifluoromethylthio (-SCF3) | 1.44 |
| Trifluoromethoxy (-OCF3) | 1.04 |
| Trifluoromethyl (-CF3) | 0.88 |
| Methyl (-CH3) | 0.52 |
| Methoxy (-OCH3) | -0.02 |
| (Data sourced from references[4][5]) |
The Challenge: A Survey of SCF3-Donating Reagents
The primary challenge for chemists is the efficient and selective introduction of the SCF3 group, particularly during the late stages of a synthetic sequence when the core molecular scaffold is already complex. This has driven the development of a diverse arsenal of trifluoromethylthiolating reagents. While classic methods often involved harsh conditions, modern strategies focus on direct, milder approaches using electrophilic, nucleophilic, or radical reagents.[5][6][8]
This guide focuses on electrophilic reagents, which are particularly well-suited for the late-stage functionalization of electron-rich moieties common in drug candidates.
Logical Workflow for Late-Stage Functionalization
The diagram below illustrates a generalized workflow where the introduction of an SCF3 group is used to optimize a lead compound.
Caption: A typical workflow in medicinal chemistry.
A Comparative Analysis of Leading Electrophilic Reagents
A variety of electrophilic SCF3 reagents have been developed, each with a distinct profile of reactivity, stability, and substrate scope. The choice of reagent is critical and depends on the specific nucleophile and the overall molecular context.
| Table 2: Objective Comparison of Key Electrophilic SCF3 Reagents | ||||
| Reagent | Structure | Key Advantages | Limitations | Primary Applications |
| N-(Trifluoromethylthio)saccharin | Imide-based | Highly electrophilic, shelf-stable, broad scope with C, N, O, and S-nucleophiles.[5][6][9] | Can be less effective in some transition-metal-catalyzed reactions compared to other reagents.[5] | Direct trifluoromethylthiolation of amines, alcohols, thiols, and electron-rich arenes.[5][6] |
| Trifluoromethanesulfenates (e.g., Reagent 1b) | R-O-SCF3 | Shelf-stable, cost-effective, reliable in transition-metal-catalyzed reactions (Cu, Ag).[5][6] | Slightly less electrophilic than N-trifluoromethylthiosaccharin for direct reactions.[5] | Copper-catalyzed reactions with boronic acids; silver-catalyzed decarboxylative reactions.[5][6] |
| S-Trifluoromethyl Trifluoromethanesulfonothioate (TTST) | CF3S-SO2CF3 | Highly reactive, versatile as both an electrophilic and nucleophilic SCF3 source precursor.[7] | Reactivity can be aggressive; requires careful control. | Preparation of other SCF3 reagents; reactions with a wide array of C, N, O, and S-nucleophiles.[7] |
| Hypervalent Iodine Reagents | Ar-I(X)-SCF3 | Mild reaction conditions, high functional group tolerance.[10] | Stoichiometric use of iodine reagent can be a drawback in terms of atom economy. | S-trifluoromethylation of thiols and phosphines.[10] |
Mechanism of Action: Electrophilic Aromatic Substitution
The following diagram illustrates a representative mechanism for the trifluoromethylthiolation of an indole, a common motif in bioactive molecules, using an electrophilic source "E-SCF3" such as N-(Trifluoromethylthio)saccharin.
Caption: Mechanism of electrophilic trifluoromethylthiolation.
Contextualizing this compound
Direct, extensive case studies on This compound in drug discovery are not prevalent in peer-reviewed literature, unlike the reagents discussed above. Its structure, CF3-S-CH2-COOCH3, suggests it is more likely to be used as a building block rather than a direct, late-stage trifluoromethylthiolating agent.
Potential Roles in Synthesis:
-
Nucleophilic Precursor: Saponification (hydrolysis) of the methyl ester would yield the corresponding carboxylate, CF3-S-CH2-COO⁻. This could potentially be used in subsequent reactions, for instance, as a nucleophile in substitution reactions to introduce the -CH2-S-CF3 moiety.
-
Enolate Chemistry: The methylene protons (-CH2-) are alpha to both the sulfur atom and the carbonyl group, making them acidic. Deprotonation could form an enolate, which could then be alkylated or used in other carbon-carbon bond-forming reactions, carrying the SCF3 group along as a spectator.
Compared to the direct trifluoromethylthiolating agents in Table 2, this compound serves a fundamentally different synthetic purpose. It is designed to introduce a CH2COOCH3 unit functionalized with an SCF3 group, rather than donating a bare "SCF3+" equivalent to a nucleophile.
Experimental Protocol: Trifluoromethylthiolation of Indole
To provide a practical, self-validating methodology, the following protocol describes a representative procedure for the direct trifluoromethylthiolation of indole using the well-established N-(Trifluoromethylthio)saccharin.
Objective: To synthesize 3-[(Trifluoromethyl)sulfanyl]-1H-indole.
Materials:
-
Indole (1.0 mmol, 117.15 mg)
-
N-(Trifluoromethylthio)saccharin (1.1 mmol, 309.3 mg)
-
Dichloromethane (DCM), anhydrous (5 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
Procedure:
-
Reaction Setup: To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add indole (117.15 mg, 1.0 mmol).
-
Dissolution: Add anhydrous dichloromethane (5 mL) to the flask and stir until the indole is completely dissolved.
-
Reagent Addition: Add N-(Trifluoromethylthio)saccharin (309.3 mg, 1.1 mmol) to the solution in one portion at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate eluent. The reaction is typically complete within 1-2 hours.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO3 (10 mL). Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2 x 10 mL).
-
Washing: Combine the organic layers and wash with brine (15 mL).
-
Drying and Filtration: Dry the combined organic layer over anhydrous MgSO4, filter, and concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with a gradient of Hexanes/Ethyl Acetate to afford the pure product.
Expected Outcome: The procedure should yield 3-[(Trifluoromethyl)sulfanyl]-1H-indole as a white or pale-yellow solid. The yield and purity should be confirmed by 1H NMR, 19F NMR, and mass spectrometry.
Conclusion and Future Perspectives
The trifluoromethylthio (SCF3) group is an invaluable tool in drug discovery for enhancing the lipophilicity and metabolic stability of lead compounds.[3][11] A range of powerful electrophilic reagents, including N-(Trifluoromethylthio)saccharin and various trifluoromethanesulfenates, have been developed for the direct, late-stage introduction of this moiety.[5][6] These reagents offer complementary reactivity profiles, allowing chemists to select the optimal tool for a given transformation.[5]
While This compound is not a direct analog to these late-stage reagents, it represents a potentially useful, functionalized building block. Its value lies in its ability to introduce the CF3SCH2C(O)- fragment into a larger molecule through conventional synthetic transformations like enolate chemistry or ester manipulation. Future research could explore the development of novel synthetic methods that leverage the unique reactivity of this and similar building blocks to create complex molecular architectures bearing the advantageous SCF3 group.
References
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Landelle, G., Panossian, A., & Leroux, F. R. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current Topics in Medicinal Chemistry, 14(7), 941–951. Available at: [Link]
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ResearchGate. (2024). Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Drug Discovery. ResearchGate. Available at: [Link]
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Shao, X., Xu, C., & Shen, Q. (2015). Shelf-stable electrophilic reagents for trifluoromethylthiolation. Accounts of Chemical Research, 48(5), 1227–1236. Available at: [Link]
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Wiley Online Library. (2023). Synthesis of Trifluoromethylthio Compounds from Sulfur-Containing Precursors. Chemistry – An Asian Journal. Available at: [Link]
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Shen, Q. (2015). Shelf-Stable Electrophilic Reagents for Trifluoromethylthiolation. Accounts of Chemical Research, 48(5), 1227-1236. Available at: [Link]
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ResearchGate. (2013). Structure-Reactivity Relationship (SAR) of Trifluoromethanesulfenates: Discovery of An Electrophilic Trifluoromethylthiolating Reagent. ResearchGate. Available at: [Link]
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Charpentier, J., & Togni, A. (2013). Shelf-stable electrophilic trifluoromethylating reagents: a brief historical perspective. Beilstein Journal of Organic Chemistry, 9, 1699–1717. Available at: [Link]
- Hawryluk, N. A., et al. (2012). U.S. Patent No. 8,124,657. Washington, DC: U.S. Patent and Trademark Office.
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Hovione. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]
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Yang, Y., et al. (2023). Preparation and Reactivity Study of a Versatile Trifluoromethylthiolating Agent: S-Trifluoromethyl Trifluoromethanesulfonothioate. Angewandte Chemie International Edition. Available at: [Link]
-
Dolbier, W. R., Jr. (2005). Methyl 2,2-Difluoro-2-(fluorosulfonyl)acetate, a Difluorocarbene Reagent with Reactivity Comparable to That of Trimethylsilyl 2,2-Difluoro-2-(fluorosulfonyl)acetate (TFDA). The Journal of Organic Chemistry, 70(24), 10373–10376. Available at: [Link]
- Google Patents. (2011). WO2011009852A2 - Pharmaceutical compositions.
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Cenmed Enterprises. (n.d.). Methyl 2-(((trifluoromethyl)sulfonyl)oxy)acetate. Available at: [Link]
-
Singh, D. V., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6299. Available at: [Link]
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de la Torre, B. G., & Albericio, F. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available at: [Link]
-
Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
